Product packaging for Diethyl terephthalate(Cat. No.:CAS No. 636-09-9)

Diethyl terephthalate

Cat. No.: B1670542
CAS No.: 636-09-9
M. Wt: 222.24 g/mol
InChI Key: ONIHPYYWNBVMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl terephthalate is used in the production of polyesters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1670542 Diethyl terephthalate CAS No. 636-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHPYYWNBVMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060909
Record name Diethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-09-9
Record name Diethyl terephthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL TEREPHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl terephthalate (B1205515) (DET) is a diester of terephthalic acid and ethanol (B145695). It serves as a key intermediate in the synthesis of various polymers, particularly polyesters, and is a valuable compound in the fields of materials science and drug development. The most common and direct method for synthesizing DET from terephthalic acid is through Fischer esterification. This process involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and process visualizations.

Core Synthesis: Fischer Esterification

The synthesis of diethyl terephthalate from terephthalic acid and ethanol is a classic example of a Fischer esterification reaction. In this acid-catalyzed process, the two carboxylic acid groups of terephthalic acid are esterified by ethanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (ethanol) is typically used, and the water formed as a byproduct is removed.

G cluster_reactants Reactants cluster_products Products TA Terephthalic Acid Catalyst H₂SO₄ (catalyst) Heat TA->Catalyst plus1 + plus1->Catalyst Ethanol Ethanol (excess) Ethanol->Catalyst DET This compound plus2 + Water Water Catalyst->DET Catalyst->Water

Fig. 1: Overall reaction scheme for the synthesis of DET.

Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is based on a documented laboratory synthesis of this compound.[1]

Materials:

  • Terephthalic acid (5.82 g)

  • Ethanol (150 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Potassium Carbonate (17 g)

  • Distilled Water

Equipment:

  • 250 mL round-bottomed flask

  • Magnetic stir bar

  • Oil bath with stirrer and heater

  • Reflux condenser (recommended, though not used in the cited experiment due to specific constraints)[1]

  • Beakers

  • Hotplate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Reaction Setup: Place 5.82 g of terephthalic acid and a magnetic stir bar into a 250 mL round-bottomed flask.[1]

  • Reagent Addition: Add 150 mL of ethanol to the flask, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid.[1]

  • Reaction: Heat the mixture in an oil bath to 80°C under constant stirring.[1] The reaction is maintained at this temperature for an extended period (e.g., 4 days in the cited experiment). The completion of the reaction is indicated by the dissolution of the suspended white terephthalic acid, resulting in a clear solution.[1]

  • Neutralization: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[1] In a separate large beaker, dissolve 17 g of potassium carbonate in 300 mL of water. Pour the cooled reaction mixture into the potassium carbonate solution to neutralize the sulfuric acid catalyst.[1]

  • Precipitation: Gently heat the resulting opalescent solution on a hotplate at approximately 60°C to reduce its volume.[1] As the volume is reduced (e.g., to 300 mL), and upon subsequent cooling, the this compound product will precipitate out as a solid.[1]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration.[1] Wash the collected solid with distilled water to remove any remaining salts or impurities.[1]

  • Drying: Dry the purified product thoroughly. This can be done by pressing it between filter papers and then leaving it in a desiccator or a low-temperature oven to remove residual water.[1]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.[1]

ParameterValue
Mass of Terephthalic Acid5.82 g
Volume of Ethanol150 mL
Volume of Conc. H₂SO₄2 mL
Reaction Temperature80 °C
Reaction Time4 days
Mass of Product (DET)3.25 g
Yield41.77%
Melting Point (m.p.)40-42 °C
AppearanceOff-white crystalline solid

Note: The reported yield of 41.77% and the long reaction time were attributed to using a large excess of solvent (150 mL instead of a more optimal 50 mL), which was done to avoid the need for a reflux condenser in the specific instance cited.[1]

Visualizations

Experimental Workflow

The logical flow of the synthesis process, from initial setup to final product isolation, is depicted below.

G A 1. Combine Reactants (Terephthalic Acid, Ethanol, H₂SO₄) in Flask B 2. Heat and Stir (80°C in Oil Bath) A->B C 3. Monitor for Completion (Solid Dissolves) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize (Pour into K₂CO₃ Solution) D->E F 6. Concentrate & Precipitate (Evaporate Water, then Cool) E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Wash with Water G->H I 9. Dry Product H->I J Final Product: This compound I->J G A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Ethanol A->B + EtOH C 3. Proton Transfer B->C D 4. Elimination of Water (Forms Oxonium Ion) C->D - H₂O E 5. Deprotonation (Reforms Catalyst) D->E - H⁺ F Product: Monoethyl Terephthalate E->F

References

Physical and chemical properties of diethyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl terephthalate (B1205515) (DET) is an organic compound belonging to the ester family, specifically the diethyl ester of terephthalic acid. It presents as a white to pale cream crystalline solid at room temperature.[1] DET is a significant chemical intermediate, primarily utilized in the synthesis of various polymers, most notably polyethylene (B3416737) terephthalate (PET), which has widespread applications in the textile and packaging industries.[1] Its utility also extends to acting as a plasticizer and as a building block in the synthesis of other chemical compounds, including pharmaceuticals.[1][2] This guide provides an in-depth overview of the physical and chemical properties of diethyl terephthalate, detailed experimental protocols for their determination, and a review of its key chemical reactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for quality control purposes.

General and Physical Properties

A compilation of the key physical property data for this compound is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1][3]
Molecular Weight 222.24 g/mol [1][3]
CAS Number 636-09-9[1]
Appearance White to pale cream crystalline solid[1]
Melting Point 42 - 45 °C[4][5]
Boiling Point 302 °C (at 760 mmHg)[4][6]
142 °C (at 2 mmHg)[7][8]
Density 1.10 - 1.11 g/mL at 25 °C[1][6]
Vapor Pressure 0.00102 mmHg at 25°C[6]
Flash Point 117 °C[4][6]
Refractive Index 1.4560 (estimate)[4][6]
Solubility

This compound exhibits limited solubility in water but is soluble in several common organic solvents. A summary of its solubility is provided in Table 2.

Table 2: Solubility of this compound

SolventSolubilityReference
Water Insoluble[7][8]
Ethanol (B145695) Soluble[7][8]
Methanol Soluble[7][8]
Ether Soluble[7][8]
Chloroform Slightly Soluble
Ethyl Acetate Slightly Soluble
Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound.

  • Infrared (IR) Spectrum: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak around 1720 cm⁻¹ is indicative of the C=O stretching of the ester functional group. Peaks in the range of 1200-1300 cm⁻¹ correspond to the C-O stretching of the ester. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectrum: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a singlet or a narrow multiplet around 8.1 ppm. The quartet signal for the methylene (B1212753) protons (-OCH₂-) of the ethyl group is observed around 4.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.4 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectrum: The carbon-13 NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons of the benzene ring appear in the region of 129-134 ppm. The methylene carbon (-OCH₂) of the ethyl group is found around 61 ppm, and the methyl carbon (-CH₃) is observed at about 14 ppm.

  • Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 222, corresponding to its molecular weight. Common fragmentation patterns involve the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 177, and the loss of a carboxyl group (-COOCH₂CH₃) leading to a fragment at m/z 149, which is often the base peak.[3][9]

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating oil (if using a Thiele tube)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 42-45 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Constant temperature bath

  • Vials or flasks with secure caps

  • Filtration apparatus (e.g., syringe filter)

  • Evaporating dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Seal the vial and place it in a constant temperature bath.

  • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it into a pre-weighed evaporating dish.

  • Record the exact weight of the evaporating dish with the solution.

  • Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again.

  • The difference in weight before and after evaporation gives the mass of the dissolved this compound.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Chemical Reactivity and Synthetic Pathways

This compound undergoes several key chemical reactions that are fundamental to its industrial applications.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of terephthalic acid with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid.[10] The excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine terephthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the solid terephthalic acid.[10]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the acidic catalyst and quench the reaction.

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Fischer_Esterification terephthalic_acid Terephthalic Acid diethyl_terephthalate This compound terephthalic_acid->diethyl_terephthalate + 2 CH₃CH₂OH ethanol Ethanol (excess) ethanol->diethyl_terephthalate h2so4 H₂SO₄ (catalyst) h2so4->diethyl_terephthalate water Water diethyl_terephthalate->water + 2 H₂O Hydrolysis diethyl_terephthalate This compound terephthalic_acid Terephthalic Acid diethyl_terephthalate->terephthalic_acid + 2 H₂O water Water (excess) water->terephthalic_acid h_plus H⁺ or OH⁻ h_plus->terephthalic_acid ethanol Ethanol terephthalic_acid->ethanol + 2 CH₃CH₂OH Transesterification diethyl_terephthalate This compound bhet Bis(2-hydroxyethyl) terephthalate diethyl_terephthalate->bhet + 2 HOCH₂CH₂OH ethylene_glycol Ethylene Glycol ethylene_glycol->bhet catalyst Catalyst (e.g., Zn(OAc)₂) catalyst->bhet ethanol Ethanol (removed) bhet->ethanol + 2 CH₃CH₂OH

References

An In-Depth Technical Guide to Diethyl Terephthalate (CAS 663-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl terephthalate (B1205515) (DET), a significant chemical compound with diverse industrial and pharmaceutical applications. This document details its chemical and physical properties, synthesis protocols, key applications, biological fate, and analytical methodologies to support advanced research and development activities.

Chemical and Physical Properties

Diethyl terephthalate is a diester of terephthalic acid and ethanol (B145695). It is a white crystalline solid at room temperature and serves as a crucial intermediate in the synthesis of various polymers and as a specialized excipient in pharmaceutical formulations.[1][2]

Identifiers and Nomenclature

All primary identification and structural information for this compound are summarized in Table 1.

Identifier Value Reference(s)
CAS Number 636-09-9[3]
IUPAC Name diethyl benzene-1,4-dicarboxylate
Synonyms Terephthalic acid diethyl ester, Diethyl p-phthalate[4][5]
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol [1][4]
InChI Key ONIHPYYWNBVMID-UHFFFAOYSA-N[6]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)OCC[6]
Physicochemical Data

Quantitative physicochemical data for this compound are presented in Table 2, providing essential parameters for experimental and process design.

Property Value Reference(s)
Appearance White to pale cream crystalline solid[2][7]
Melting Point 42 - 45 °C[2][5]
Boiling Point 302 °C (at 760 mmHg)[2][5]
Density 1.10 - 1.11 g/mL (at 25 °C)[1][2]
Vapor Pressure 0.1 mbar (at 20 °C)[2]
Flash Point 117 °C[2][5]
Solubility Limited solubility in water; Soluble in ethanol, acetone, chloroform, and ethyl acetate.[6][5]
LogP (Octanol/Water) 3.8
Spectral Information

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound through public databases such as PubChem.[3] This information is critical for structural elucidation and purity assessment.

Synthesis and Manufacturing

This compound can be synthesized through several established routes, including reaction from an acid chloride, direct esterification of the corresponding carboxylic acid, and innovative bio-based cascade processes.

Experimental Protocol: Synthesis from Terephthaloyl Chloride

This method provides a high-yield synthesis of this compound from terephthaloyl chloride and ethanol.[8]

Materials:

  • Terephthaloyl chloride (40.6 g, 0.20 mol)

  • Ethanol (18.4 g, 0.40 mol)

  • Toluene (B28343) (100 mL)

  • 10% Sodium bicarbonate solution

  • Distilled water

  • Magnesium sulfate

Procedure:

  • Charge a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser with 100 mL of toluene and 40.6 g of terephthaloyl chloride.

  • Add 18.4 g of ethanol dropwise to the solution.

  • Heat the reaction mixture to 60-65 °C for two hours. Monitor the reaction's completion via IR spectroscopy by observing the disappearance of the acid chloride peak at ~1775 cm⁻¹.

  • After cooling, wash the solution three times with a 10% sodium bicarbonate solution, followed by three washes with distilled water.

  • Dry the organic layer over magnesium sulfate.

  • Filter to remove the desiccant and remove the toluene by distillation.

  • The residue, this compound, will crystallize upon standing. This protocol typically yields around 38 g (86%).[8]

Synthesis_from_Terephthaloyl_Chloride Reactants Reactants: - Terephthaloyl Chloride - Ethanol - Toluene (Solvent) Reaction Reaction Heat to 60-65°C, 2h Reactants->Reaction Workup Aqueous Workup 1. NaHCO₃ wash 2. H₂O wash Reaction->Workup Drying Drying MgSO₄ Workup->Drying Purification Purification Distill off Toluene Drying->Purification Product Final Product This compound (Crystallizes) Purification->Product

Synthesis Workflow from Terephthaloyl Chloride.
Experimental Protocol: Fischer Esterification from Terephthalic Acid

The Fischer esterification provides a direct route from terephthalic acid to its diethyl ester using an acid catalyst.[9]

Materials:

  • Terephthalic acid (5.82 g)

  • Ethanol (150 mL)

  • Concentrated sulfuric acid (2 mL)

  • Potassium carbonate (17 g)

  • Water (300 mL)

Procedure:

  • Combine 5.82 g of terephthalic acid, 150 mL of ethanol, and 2 mL of concentrated sulfuric acid in a 250 mL round-bottom flask with a stir bar.

  • Heat the mixture in an oil bath at 80 °C with stirring for 4 days, or until the suspended solid fully dissolves.

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of 17 g of potassium carbonate in 300 mL of water and pour the cooled reaction mixture into it to neutralize the acid.

  • Reduce the volume of the resulting solution to approximately 300 mL by gentle heating (60 °C) on a hotplate.

  • Cool the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash the filter cake with water, and dry thoroughly. The reported yield for this specific procedure is 41.77%.[9]

Experimental Protocol: Cascade Synthesis from Biomass-Derived Muconic Acid

A modern, sustainable approach involves a two-step cascade process starting from biomass-derived muconic acid.[10][11]

Materials:

  • trans,trans-Muconic acid (TTMA) (0.5 mmol)

  • Ethanol (20 mL)

  • Ethylene (B1197577)

  • Silicotungstic acid (catalyst, 0.005 mmol)

  • Palladium on carbon (Pd/C) (catalyst)

Procedure:

  • Step 1: Esterification and Diels-Alder Reaction.

    • In a high-pressure reactor, combine TTMA (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol).

    • Pressurize the reactor with ethylene (e.g., 2.0 MPa).

    • Heat the mixture to 200 °C for 240 minutes. This step yields the key cycloadduct intermediates with high selectivity.[10][11]

  • Step 2: Dehydrogenation.

    • To the resulting mixture from Step 1, add a palladium catalyst.

    • Heat the reaction at 200 °C for 360 minutes under an inert atmosphere (e.g., N₂). This step aromatizes the ring to form this compound.[11]

    • The reaction is preferentially carried out under neutral or slightly basic conditions for optimal yield.[11]

    • The final product can be purified by standard methods like distillation. The overall reported yield is 80.6%.[10][11]

Cascade_Synthesis cluster_0 Step 1: Esterification & Diels-Alder cluster_1 Step 2: Dehydrogenation Reactants1 Muconic Acid + Ethanol + Ethylene Catalyst1 Silicotungstic Acid 200°C Reactants1->Catalyst1 reacts with Intermediate Cycloadduct Intermediates Catalyst1->Intermediate produces Catalyst2 Palladium Catalyst 200°C Intermediate->Catalyst2 processed in Product Diethyl terephthalate Catalyst2->Product

Cascade Synthesis from Biomass-Derived Muconic Acid.

Applications

This compound is a versatile compound with significant utility in both large-scale industrial processes and specialized, high-value applications.

Industrial Applications
  • Polymer Production: DET's primary industrial use is as a monomer and intermediate in the synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (PET).[1][6][12]

  • Plasticizers: It is employed as a plasticizer to increase the flexibility and workability of various polymers.[1]

  • Solvents: Due to its excellent solubility characteristics for a range of organic substances, it serves as a solvent in chemical reactions and formulations.[1]

  • Coatings and Adhesives: The compound is a component in the formulation of coatings and adhesives, where it contributes to adhesion and durability.[1]

Pharmaceutical and Drug Development Applications

In the pharmaceutical sector, this compound is a recognized excipient valued for its ability to improve drug product performance.[13]

  • Drug Formulation: It is used as a building block and excipient in various drug formulations, where it can enhance the stability and solubility of active pharmaceutical ingredients (APIs).[1][13]

  • Drug Delivery Systems: DET functions as a solvent, plasticizer, and carrier in advanced drug delivery systems, including transdermal patches, topical medications, and certain inhalers.[13]

  • Tablet Coatings: It is used as a plasticizer in the enteric film coatings of tablets and capsules to control drug release and prevent cracking of the solid dosage form.[14][15]

Biological Fate and Toxicology

Understanding the environmental impact and toxicological profile of DET is crucial for its safe handling and application.

Biodegradation and Metabolic Pathways

This compound is susceptible to microbial degradation in the environment. Studies have shown that bacteria, such as Delftia sp. WL-3, can utilize DET as a sole carbon source.[16][17][18] The metabolic pathway involves the initial hydrolysis of the ester bonds to form terephthalic acid (TPA). TPA is then converted to protocatechuic acid (PCA), which subsequently enters central metabolic pathways and is mineralized.[16][17][19]

Metabolic_Pathway DET This compound (DET) TPA Terephthalic Acid (TPA) DET->TPA Ester Hydrolysis (Microbial Esterases) PCA Protocatechuic Acid (PCA) TPA->PCA Dioxygenase Activity CM Central Metabolism (Mineralization) PCA->CM Ring Cleavage

Proposed Metabolic Pathway of this compound.
Toxicological Profile

The safety and hazards associated with this compound have been evaluated by multiple regulatory bodies. The key toxicological data are summarized below.

Hazard Class GHS Classification Reference(s)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3]

Standard handling procedures should be followed, including the use of personal protective equipment to avoid contact with skin and eyes.[20] It should be used in well-ventilated areas to prevent inhalation of vapors.[6]

Analytical Methods

Accurate quantification of this compound is essential for quality control, environmental monitoring, and research.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most common and robust methods for the analysis of DET.[21][22][23] HPLC is particularly well-suited for analyzing pharmaceutical formulations, while GC-MS is preferred for environmental samples due to its high sensitivity and specificity.[21][24]

  • Sample Preparation: A critical consideration in phthalate (B1215562) analysis is the prevention of sample contamination, as these compounds are ubiquitous in laboratory materials like plastics.[21] Rigorous cleaning of all glassware and use of high-purity solvents are mandatory. Sample extraction methods vary by matrix and include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[23]

Conclusion

This compound (CAS 636-09-9) is a compound of significant industrial and scientific interest. Its well-defined physicochemical properties, established synthesis routes, and diverse applications, particularly in the polymer and pharmaceutical industries, make it a valuable chemical. Ongoing research into its bio-based synthesis and biodegradation continues to enhance its profile as a versatile and manageable chemical entity. This guide provides the core technical information required by researchers and developers to effectively utilize and study this compound.

References

Spectroscopic Analysis of Diethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for diethyl terephthalate (B1205515) (C₁₂H₁₄O₄), a widely used diester in the manufacturing of polymers and as a plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for diethyl terephthalate.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the ethyl group protons. Due to the molecule's symmetry, the four aromatic protons appear as a singlet, and the two ethyl groups are equivalent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.11Singlet4HAromatic (Ar-H)
4.40Quartet4HMethylene (-CH₂)
1.41Triplet6HMethyl (-CH₃)
(Data sourced from publicly available spectral databases)
¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[1]

Chemical Shift (δ) ppmAssignment
165.7Carbonyl (C=O)
134.1Aromatic (quaternary C)
129.5Aromatic (CH)
61.5Methylene (-CH₂)
14.2Methyl (-CH₃)
(Data sourced from publicly available spectral databases)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
2983MediumC-H stretch (aliphatic)
1720StrongC=O stretch (ester)
1270StrongC-O stretch (ester)
1105StrongC-O stretch (ester)
729StrongC-H bend (aromatic, para)
(Data sourced from publicly available spectral databases)[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 222.[3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment / Fragment Ion
22225.0[M]⁺ (Molecular Ion)
19421.0[M - C₂H₄]⁺
17799.9[M - OC₂H₅]⁺ (Base Peak)
14953.2[M - OC₂H₅ - CO]⁺ or [C₈H₅O₃]⁺
6523.1[C₅H₅]⁺
(Data sourced from PubChem)[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed into the spectrometer's probe.

    • For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Processing steps include phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis using several methods:

    • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

    • Melt: The sample can be melted and placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. This is a common technique for low-melting solids.[3]

    • Solution: The sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid sample cell.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. The prepared sample is then placed in the IR spectrometer's sample compartment, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • A common method is Gas Chromatography-Mass Spectrometry (GC-MS) . The sample is first injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.[3]

    • Upon entering the mass spectrometer, the this compound molecules are ionized, most commonly by Electron Ionization (EI) . In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.

References

From Monomer to Polymer: A Technical Guide to Diethyl Terephthalate in Polyethylene Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction: Polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging, textiles, and increasingly in biomedical applications, is primarily synthesized through the polycondensation of terephthalic acid and ethylene (B1197577) glycol. While the direct esterification of purified terephthalic acid (PTA) is the dominant industrial route, the transesterification of terephthalate esters offers a viable alternative. This technical guide focuses on the use of diethyl terephthalate (DET) as a monomer for PET synthesis, a process analogous to the more historically common dimethyl terephthalate (DMT) route. We will delve into the core chemistry, experimental protocols, and key parameters that govern this polymerization process, providing a comprehensive resource for scientists and researchers.

The Two-Stage Synthesis Pathway: Transesterification and Polycondensation

The synthesis of PET from this compound and ethylene glycol is a two-step process. The initial stage is a transesterification reaction, followed by a polycondensation step to build the high molecular weight polymer chains.[1][2]

Step 1: Transesterification

In this stage, this compound (DET) reacts with an excess of ethylene glycol (EG) in the presence of a catalyst to form bis(2-hydroxyethyl) terephthalate (BHET) and ethanol (B145695) as a byproduct.[3] The reaction is reversible, and the removal of ethanol is crucial to drive the equilibrium towards the formation of BHET.[4]

Step 2: Polycondensation

Once the transesterification is complete, the resulting BHET monomer and its oligomers undergo polycondensation at higher temperatures and under vacuum. In this step, the hydroxyl end-groups of the BHET molecules react, eliminating ethylene glycol and forming the long polyester (B1180765) chains of PET.[3][5] The continuous removal of ethylene glycol is essential to achieve a high degree of polymerization and, consequently, a high molecular weight polymer.[4]

Experimental Protocols and Reaction Parameters

While specific industrial protocols for the DET process are not as widely published as for the PTA and DMT routes, the following represents a generalized laboratory-scale procedure based on analogous transesterification reactions.

Materials:

  • This compound (DET)

  • Ethylene glycol (EG)

  • Transesterification catalyst (e.g., Zinc Acetate)

  • Polycondensation catalyst (e.g., Antimony Trioxide)

  • Stabilizer (e.g., a phosphite (B83602) compound)

Experimental Procedure:

Stage 1: Transesterification

  • A reaction vessel equipped with a stirrer, a condenser for distillation, and an inert gas inlet is charged with this compound and ethylene glycol. A typical molar ratio of EG to DET is in the range of 2.1:1 to 2.4:1 to ensure complete conversion of the ester.[6]

  • The transesterification catalyst, such as zinc acetate, is added. The concentration of the catalyst is a critical parameter, typically in the range of 100-300 ppm based on the weight of DET.[7][8]

  • The reaction mixture is heated to a temperature between 180°C and 220°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

  • Ethanol, the byproduct of the transesterification, is continuously distilled off to drive the reaction to completion. The reaction progress can be monitored by the amount of ethanol collected.

  • This stage is typically continued for 2-4 hours, or until the evolution of ethanol ceases.

Stage 2: Polycondensation

  • After the completion of the transesterification, the polycondensation catalyst, such as antimony trioxide (typically 200-300 ppm), and a stabilizer are added to the reaction mixture.[7]

  • The temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to create a vacuum (typically below 1 mmHg).[6]

  • Under these conditions, the polycondensation reaction begins, with the elimination and removal of ethylene glycol.

  • The viscosity of the molten polymer increases as the polymer chains grow. The reaction is monitored by the torque of the stirrer motor, which correlates with the melt viscosity and, therefore, the molecular weight of the polymer.

  • The polycondensation is continued until the desired intrinsic viscosity is achieved, which can take 2-4 hours.

  • The molten PET is then extruded from the reactor, cooled, and pelletized.

Data Presentation: Reaction Conditions and Polymer Properties

The following tables summarize typical reaction parameters and expected properties of the resulting PET. It is important to note that specific values for the DET process are scarce in publicly available literature; therefore, these tables are compiled based on data from the analogous DMT process and general knowledge of polyester chemistry.

Table 1: Typical Reaction Parameters for PET Synthesis via Transesterification

ParameterTransesterification StagePolycondensation Stage
Monomer Ratio (EG:DET) 2.1:1 - 2.4:1-
Temperature 180 - 220 °C270 - 290 °C
Pressure Atmospheric< 1 mmHg (Vacuum)
Catalyst Zinc AcetateAntimony Trioxide
Catalyst Concentration 100 - 300 ppm200 - 300 ppm
Reaction Time 2 - 4 hours2 - 4 hours
Byproduct Removed EthanolEthylene Glycol

Table 2: Typical Physical and Chemical Properties of PET

PropertyValueUnit
Melting Point 250 - 265°C
Glass Transition Temperature (Tg) 67 - 81°C
Density 1.37 - 1.45g/cm³
Intrinsic Viscosity (IV) 0.6 - 0.85dL/g
Molecular Weight (Number Average, Mn) 20,000 - 35,000 g/mol
Tensile Strength 55 - 75MPa
Young's Modulus 2800 - 3100MPa

Note: The intrinsic viscosity is a key parameter that correlates with the polymer's molecular weight and is tailored for specific applications. For example, bottle-grade PET typically has an IV in the range of 0.70-0.85 dL/g, while fiber-grade PET is in the range of 0.60-0.70 dL/g.[9][10][11]

Visualizing the Process: Diagrams and Workflows

To better illustrate the synthesis of PET from this compound, the following diagrams are provided in the DOT language for use with Graphviz.

PET_Synthesis_Pathway cluster_reactants Reactants cluster_process Process Stages cluster_products Products DET This compound (DET) Transesterification Transesterification (180-220°C, Catalyst) DET->Transesterification EG Ethylene Glycol (EG) EG->Transesterification BHET Bis(2-hydroxyethyl) terephthalate (BHET) Transesterification->BHET Ethanol Ethanol (Byproduct) Transesterification->Ethanol Polycondensation Polycondensation (270-290°C, Vacuum, Catalyst) PET Polyethylene Terephthalate (PET) Polycondensation->PET EG_byproduct Ethylene Glycol (Byproduct) Polycondensation->EG_byproduct BHET->Polycondensation

Figure 1: Overall reaction pathway for PET synthesis from DET.

Experimental_Workflow start Start charge_reactants Charge Reactor: - this compound - Ethylene Glycol - Transesterification Catalyst start->charge_reactants transesterification Transesterification (180-220°C) Remove Ethanol charge_reactants->transesterification add_catalyst Add Polycondensation Catalyst & Stabilizer transesterification->add_catalyst polycondensation Polycondensation (270-290°C, Vacuum) Remove Ethylene Glycol add_catalyst->polycondensation extrusion Extrude and Pelletize polycondensation->extrusion end End: PET Pellets extrusion->end

Figure 2: A simplified experimental workflow for PET synthesis.

Conclusion

The synthesis of polyethylene terephthalate from this compound provides a viable, albeit less common, alternative to the direct esterification of terephthalic acid. The two-stage process of transesterification and polycondensation is governed by key parameters including reactant ratios, catalyst selection and concentration, temperature, and pressure. By carefully controlling these variables, PET with tailored molecular weights and properties can be produced. This guide provides a foundational understanding of the chemistry and experimental considerations for researchers and professionals working with or developing PET-based materials. Further research into specific kinetic data and process optimization for the DET route would be beneficial for a more complete understanding and potential industrial application.

References

An In-depth Technical Guide to the Bio-based Synthesis of Diethyl Terephthalate from Muconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and efficient pathway for the synthesis of diethyl terephthalate (B1205515) (DET) from biomass-derived muconic acid. This bio-based route presents a sustainable alternative to the conventional petroleum-based production of terephthalic acid and its esters, which are crucial monomers for polyesters like polyethylene (B3416737) terephthalate (PET).

The core of this process, developed by researchers led by Professor Jie Xu and Professor Fang Lu, involves a three-step cascade reaction that can be carried out in a single reactor, achieving a high total yield.[1][2] This guide details the reaction pathway, provides specific experimental protocols, summarizes key quantitative data, and includes visualizations to facilitate a deeper understanding of the process.

Reaction Pathway: A Three-Step Cascade

The conversion of muconic acid to diethyl terephthalate proceeds through a cascade of three key chemical transformations:

  • Esterification: Muconic acid is first esterified with ethanol (B145695) to form diethyl muconate. This initial step is crucial as it enhances the solubility of the reactant in the reaction medium and modulates its electronic properties, making it more amenable to the subsequent Diels-Alder reaction.[1][3]

  • Diels-Alder Cycloaddition: The resulting diethyl muconate, a conjugated diene, undergoes a [4+2] cycloaddition reaction with ethylene (B1197577), which acts as the dienophile. This step forms a substituted cyclohexene (B86901) system.[2][3]

  • Dehydrogenation: The final step involves the dehydrogenation of the cyclohexene intermediate to create the aromatic ring of this compound.[2][3]

This elegant cascade process offers an atom-economical and efficient route to DET from a renewable feedstock.[1]

Reaction_Pathway cluster_0 Muconic Acid Muconic Acid Diethyl Muconate Diethyl Muconate Muconic Acid->Diethyl Muconate Esterification (Silicotungstic Acid) Ethanol Ethanol Ethanol->Diethyl Muconate Diethyl 2-cyclohexene-1,4-dicarboxylate Diethyl 2-cyclohexene-1,4-dicarboxylate Diethyl Muconate->Diethyl 2-cyclohexene-1,4-dicarboxylate Diels-Alder Cycloaddition Ethylene Ethylene Ethylene->Diethyl 2-cyclohexene-1,4-dicarboxylate This compound This compound Diethyl 2-cyclohexene-1,4-dicarboxylate->this compound Dehydrogenation (Palladium Catalyst)

Figure 1: Reaction pathway for the synthesis of DET from muconic acid.

Experimental Protocols

The following protocols are based on the successful synthesis reported in the literature, achieving a total DET yield of 80.6%.[1][3]

2.1. Materials and Equipment

  • Reactants: trans,trans-Muconic acid (TTMA), Ethanol (absolute), Ethylene (high purity).

  • Catalysts: Silicotungstic acid, Palladium on carbon (Pd/C).

  • Equipment: High-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge. Standard laboratory glassware for workup and purification. Analytical equipment such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) for product identification and quantification.

2.2. Step 1 & 2: One-Pot Esterification and Diels-Alder Reaction

This procedure combines the first two steps of the cascade reaction in a single pot.

Esterification_Diels_Alder_Workflow cluster_0 A Charge reactor with TTMA, ethanol, and silicotungstic acid B Seal and purge reactor A->B C Pressurize with ethylene B->C D Heat and stir at 200 °C for 240 min C->D E Cool reactor to room temperature D->E F Vent excess ethylene E->F G Collect liquid product for analysis and next step F->G

Figure 2: Workflow for the one-pot esterification and Diels-Alder reaction.

Procedure:

  • In a high-pressure autoclave, combine trans,trans-muconic acid (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol).[4]

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 2.0 MPa).[4][5]

  • Heat the mixture to 200 °C while stirring and maintain these conditions for 240 minutes.[4][5]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ethylene.

  • The resulting liquid product, containing the diethyl cyclohexene dicarboxylate isomers, can be directly used for the subsequent dehydrogenation step.

2.3. Step 3: Dehydrogenation

Procedure:

  • To the liquid product from the previous step, add the palladium-based catalyst. For example, 2.5 mol% of Pd/C with respect to the initial amount of muconic acid.[4]

  • If necessary, adjust the basicity of the reaction mixture. The addition of a base like KOH can enhance the yield.[4]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).[4]

  • Heat the mixture to 200 °C and stir for 360 minutes.[4]

  • After cooling, the reaction mixture is filtered to remove the solid catalyst.

  • The filtrate is then subjected to a suitable workup procedure, such as extraction and solvent evaporation, to isolate the crude this compound.

  • Purification can be achieved by techniques like column chromatography or recrystallization.

Quantitative Data

The efficiency of this bio-based synthesis is highly dependent on the reaction conditions and catalyst selection. The following tables summarize key quantitative data from the cited research.

Table 1: Effect of Ethylene Pressure on Esterification and Diels-Alder Reaction [4]

Ethylene Pressure (MPa)TTMA Conversion (%)Selectivity to Diethyl Muconate (%)Selectivity to Cycloadducts (%)
0.1~100>95<5
1.0~100~20~80
2.0~100<1>99
3.0~100<1>99
Reaction conditions: TTMA (0.5 mmol), ethanol (20 mL), silicotungstic acid (0.005 mmol), 200 °C, 240 min.

Table 2: Catalyst Performance in the Dehydrogenation Step [4]

Catalyst (mol%)Base AddedDET Yield (%)Selectivity to DET (%)
Pd/C (2.5)None34.0-
Pd/C (5)None70.5-
Pd/C (10)None75.5-
Pd/C (5) KOH 80.6 >99
Pt/C (2.5)None11.9-
Ru/C (2.5)None0-
Ni/C (30)None0-
Cu/C (30)None0-
Reaction conditions: Liquid product from the first step, 0.1 MPa initial N₂ pressure, 200 °C, 360 min. The base (KOH) was added to neutralize the silicotungstic acid from the first step.

Conclusion

The bio-based synthesis of this compound from muconic acid via a cascade reaction of esterification, Diels-Alder cycloaddition, and dehydrogenation represents a significant advancement in sustainable chemistry. This process, with a demonstrated high overall yield, provides a viable and environmentally friendly alternative to petrochemical-based production routes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to explore and optimize this promising pathway for the production of renewable polyesters. Further research may focus on catalyst development to enhance efficiency and reduce costs, as well as process intensification to move towards industrial-scale production.

References

The Core Mechanism of Diethyl Terephthalate Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms involved in the synthesis of diethyl terephthalate (B1205515), a key intermediate in the production of various polymers and an important scaffold in medicinal chemistry. This document details the core synthetic pathways, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diethyl terephthalate (DET) is the diethyl ester of terephthalic acid. It is a crucial monomer in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). Beyond polymer science, the terephthalate core is a common structural motif in various pharmacologically active molecules. A thorough understanding of its formation is therefore critical for process optimization, yield improvement, and the development of novel synthetic methodologies. This guide will focus on the two primary laboratory-scale synthetic routes: the Fischer-Speier esterification of terephthalic acid and the reaction of terephthaloyl chloride with ethanol (B145695). Additionally, a promising bio-based route will be discussed.

Primary Synthetic Pathways

The formation of this compound is most commonly achieved through two principal reactions: the acid-catalyzed esterification of a carboxylic acid and the acylation of an alcohol using an acid chloride.

Fischer-Speier Esterification of Terephthalic Acid

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] In the case of this compound, terephthalic acid is reacted with an excess of ethanol, with a strong acid such as sulfuric acid serving as the catalyst.[2] The reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate.[1]

A detailed experimental procedure for the Fischer esterification of terephthalic acid with ethanol is as follows:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5.82 g of terephthalic acid.[2]

  • Reagent Addition: To the flask, add 150 mL of ethanol and carefully add 2 mL of concentrated sulfuric acid.[2]

  • Reaction Conditions: The reaction mixture is heated to 80°C in an oil bath and stirred for an extended period (e.g., 4 days, though this can be optimized).[2] The reaction is considered complete when the solid terephthalic acid has fully dissolved, resulting in a clear solution.[2]

  • Workup and Purification:

    • After cooling to room temperature, the reaction mixture is poured into a solution of 17 g of potassium carbonate in 300 mL of water to neutralize the acidic catalyst.[2]

    • The resulting solution is then concentrated by heating at 60°C to a volume of approximately 300 mL.[2]

    • Upon cooling, this compound precipitates as a solid.[2]

    • The solid product is collected by vacuum filtration, washed with water, and dried.[2]

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

BioBasedRoute muconic_acid Biomass-derived Muconic Acid esterification_da Esterification & Diels-Alder Reaction (Silicotungstic Acid Catalyst) muconic_acid->esterification_da ethanol_ethylene Ethanol & Ethylene ethanol_ethylene->esterification_da cyclohexene_intermediate Substituted Cyclohexene Intermediate esterification_da->cyclohexene_intermediate dehydrogenation Dehydrogenation (Palladium Catalyst) cyclohexene_intermediate->dehydrogenation diethyl_terephthalate This compound dehydrogenation->diethyl_terephthalate

References

A Comprehensive Technical Guide to the Solubility of Diethyl Terephthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diethyl terephthalate (B1205515) in various organic solvents. Due to the limited availability of specific quantitative solubility data for diethyl terephthalate in publicly accessible literature, this guide presents solubility data for the closely related compound, dimethyl terephthalate, to provide valuable insights and a comparative framework. This guide also offers detailed experimental protocols for determining solid-in-liquid solubility, empowering researchers to generate precise data for this compound.

Introduction to this compound and its Solubility

This compound is the diethyl ester of terephthalic acid. It is a white, crystalline solid at room temperature. Understanding its solubility in a range of organic solvents is crucial for its application in various fields, including organic synthesis, polymer chemistry, and pharmaceutical sciences. Solubility dictates the choice of solvents for reactions, purification processes such as crystallization, and formulation development. While qualitative descriptions indicate that this compound is soluble in solvents like ethanol (B145695), ether, acetone, and chloroform, quantitative data is essential for process optimization and modeling.

One available data point indicates the solubility of what is likely this compound in ethanol is 9.86 g/100 mL. However, for a comprehensive understanding, this guide provides detailed data on the solubility of dimethyl terephthalate, a compound with a similar core structure, across a variety of organic solvents and temperatures.

Quantitative Solubility Data (for Dimethyl Terephthalate as a Reference)

The following tables summarize the mole fraction solubility (x) of dimethyl terephthalate in various organic solvents at different temperatures (T/K). This data is provided as a reference to infer the potential solubility behavior of this compound. It is important to note that the ethyl groups in this compound, being larger and more nonpolar than the methyl groups in dimethyl terephthalate, may influence its solubility, potentially increasing it in nonpolar solvents and decreasing it in polar solvents compared to dimethyl terephthalate.

Table 1: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Alcohols

T/KMethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanol
283.150.007850.004980.003880.003150.003280.00288
288.150.009890.006320.004920.004010.004180.00368
293.150.012450.008010.006250.005120.005340.00470
298.150.015650.010120.007920.006510.006810.00599
303.150.019620.012750.010020.008260.008670.00764
308.150.024560.016050.012660.010440.011040.00974
313.150.030700.020180.015960.013180.014040.01240
318.150.038310.025320.020090.016620.017840.01578

Table 2: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Ketones and Esters

T/KAcetoneMethyl Ethyl KetoneCyclohexanoneEthyl Acetaten-Propyl Acetaten-Butyl Acetate
283.150.06320.05890.07890.05210.04890.0456
288.150.07550.07040.09420.06230.05850.0546
293.150.09020.08420.11240.07440.06990.0653
298.150.10780.10060.13410.08890.08350.0780
303.150.12870.12020.16000.10620.09980.0932
308.150.15370.14360.19080.12680.11920.1113
313.150.18340.17150.22750.15130.14230.1329
318.150.21880.20480.27130.18050.16990.1586

Table 3: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Other Organic Solvents

T/KChloroformAcetonitrile
283.150.12340.0189
288.150.14560.0228
293.150.17180.0275
298.150.20290.0331
303.150.23980.0400
308.150.28380.0482
313.150.33610.0581
318.150.39820.0700

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, several experimental methods can be employed. The choice of method depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a flask with a stopper).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

  • Sample Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation:

    • Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or a rotary evaporator to expedite the process. The temperature should be kept below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

    • The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

Gravimetric_Solubility_Determination cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_evap Solvent Evaporation cluster_weigh Drying and Weighing cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal container and agitate at constant temperature prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 sep1 Withdraw clear supernatant with a filtered syringe prep3->sep1 Equilibrium reached evap1 Transfer to a pre-weighed evaporating dish sep1->evap1 evap2 Evaporate solvent evap1->evap2 weigh1 Cool in a desiccator evap2->weigh1 weigh2 Weigh until constant mass weigh1->weigh2 calc1 Calculate mass of solute and solvent weigh2->calc1 calc2 Express solubility calc1->calc2

Figure 1: Experimental workflow for the gravimetric determination of solubility.
Laser Monitoring Method

The laser monitoring method is a dynamic technique that determines the dissolution point of a solid in a solvent by detecting changes in light transmission.

Methodology:

  • Apparatus Setup:

    • A known mass of the solvent is placed in a thermostated glass vessel equipped with a magnetic stirrer.

    • A laser beam is passed through the solution and directed onto a photodetector, which measures the light intensity.

  • Titration with Solute:

    • Small, accurately weighed portions of this compound are incrementally added to the solvent while the solution is continuously stirred.

    • Initially, the added solute dissolves, and the solution remains clear, resulting in a constant high light intensity at the detector.

  • Detection of Saturation:

    • When the saturation point is reached, any further addition of the solute will result in the presence of undissolved solid particles, which scatter the laser light.

    • This scattering causes a significant drop in the light intensity detected by the photodetector.

  • Determination of Solubility:

    • The total mass of the solute added until the point of the sharp decrease in light intensity is recorded.

    • The solubility is then calculated based on the total mass of the solute and the initial mass of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the ultraviolet or visible range, and the solvent is transparent in that region.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1.1).

  • Sample Analysis:

    • Withdraw a sample of the clear supernatant from the saturated solution using a filtered syringe.

    • Dilute the sample accurately with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample from its absorbance.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at that temperature.

Solubility_Methods_Comparison cluster_methods Experimental Methods for Solubility Determination cluster_principles Principle cluster_advantages Key Advantages cluster_limitations Key Limitations Gravimetric Gravimetric Method Gravimetric_P Mass of solute in a saturated solution Gravimetric->Gravimetric_P Laser Laser Monitoring Method Laser_P Light scattering by undissolved particles Laser->Laser_P UVVis UV/Vis Spectrophotometry UVVis_P Light absorption by solute (Beer-Lambert Law) UVVis->UVVis_P Gravimetric_A High accuracy and reliability, no special equipment needed Gravimetric_P->Gravimetric_A Laser_A Rapid determination, automated Laser_P->Laser_A UVVis_A High sensitivity for low solubility compounds UVVis_P->UVVis_A Gravimetric_L Time-consuming, requires larger sample size Gravimetric_A->Gravimetric_L Laser_L Requires careful calibration, susceptible to air bubbles Laser_A->Laser_L UVVis_L Solute must have a chromophore, solvent must be transparent UVVis_A->UVVis_L

Figure 2: Comparison of key experimental methods for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound remains scarce in the literature, the provided data for the analogous compound, dimethyl terephthalate, serves as a valuable reference for predicting its solubility behavior. Furthermore, the detailed experimental protocols for the gravimetric, laser monitoring, and UV/Vis spectrophotometry methods equip researchers with the necessary tools to accurately determine the solubility of this compound in their specific solvent systems of interest. The generation of precise solubility data is paramount for the successful design and optimization of processes involving this important chemical compound.

An In-depth Technical Guide to the Thermal Stability of Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diethyl terephthalate (B1205515) (DET). Diethyl terephthalate is a significant compound in the production of polyesters and finds applications as a plasticizer.[1] A thorough understanding of its thermal properties is crucial for its application in various manufacturing processes and for ensuring product quality and safety. This document details the thermal behavior of DET under various conditions, outlines experimental protocols for its analysis, and discusses its decomposition pathway.

Physicochemical Properties

This compound is a white to pale cream crystalline solid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]
CAS Number 636-09-9[1]
Melting Point 43-45 °C[1]
Boiling Point 302 °C
Density 1.10 g/mL at 25 °C[1]

Thermal Analysis Data

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA and DSC data for this compound are not extensively available in the public literature, data from closely related phthalate (B1215562) esters can provide valuable insights into its expected thermal behavior. For instance, the thermal decomposition of di(2-ethylhexyl) phthalate (DEHP), another common plasticizer, shows a distinct single-step degradation process.

Due to the lack of specific data for this compound, the following table presents a template for the kind of quantitative data that would be obtained from TGA and DSC analysis. Researchers are encouraged to perform these analyses to determine the precise thermal characteristics of their specific DET samples.

Table 1: Representative Thermal Analysis Data for this compound

AnalysisParameterTypical Value Range
TGA Onset of Decomposition (Tonset)200 - 250 °C
Temperature of Maximum Weight Loss (Tmax)250 - 300 °C
Residual Mass at 600 °C< 5%
DSC Melting Point (Tm)43 - 45 °C
Enthalpy of Fusion (ΔHf)Data not available
DecompositionEndothermic/Exothermic events may be observed

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline standard procedures for TGA and DSC analysis of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[3]

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of DET sample start->weigh place Place sample in alumina (B75360) crucible weigh->place setup Set TGA parameters: - Temp range: 25-600°C - Heating rate: 10°C/min - Atmosphere: N₂ (50 mL/min) place->setup load Load sample into TGA setup->load run Run TGA experiment load->run collect Collect mass vs. temperature data run->collect analyze Analyze TGA curve: - Determine T-onset - Determine T-max - Determine residual mass collect->analyze report Report results analyze->report end end report->end End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean alumina crucible.[3]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperature of maximum weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., PerkinElmer DSC-4 or similar).

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing start Start weigh Weigh 2-5 mg of DET sample start->weigh seal Seal sample in aluminum pan weigh->seal setup Set DSC parameters: - Temp range: 25-350°C - Heating rate: 10°C/min - Atmosphere: N₂ (50 mL/min) seal->setup load Load sample and reference pans setup->load run Run DSC experiment load->run collect Collect heat flow vs. temperature data run->collect analyze Analyze DSC thermogram: - Determine melting point (Tm) - Calculate enthalpy of fusion (ΔHf) - Identify decomposition peaks collect->analyze report Report results analyze->report end end report->end End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

    • Maintain an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

  • Data Acquisition: Start the temperature program and record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

    • Observe any exothermic or endothermic peaks at higher temperatures that may correspond to decomposition events.

Thermal Decomposition Pathway

The thermal decomposition of esters, such as this compound, typically proceeds through a β-hydride elimination mechanism, also known as an ester pyrolysis reaction. This reaction involves a cyclic transition state and results in the formation of a carboxylic acid and an alkene.

In the case of this compound, the initial decomposition step is expected to involve the elimination of ethylene (B1197577) from one of the ethyl ester groups to form a carboxylic acid intermediate, monoethyl terephthalate. This can be followed by a second elimination of ethylene to yield terephthalic acid. At higher temperatures, terephthalic acid can undergo further decomposition.

The major decomposition products identified from the pyrolysis of related compounds include terephthalic acid, benzoic acid, and various aromatic hydrocarbons.[4] Pyrolysis-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4][5]

Proposed Thermal Decomposition Pathway of this compound:

Decomposition_Pathway DET This compound MET Monoethyl Terephthalate + Ethylene DET->MET β-elimination TPA Terephthalic Acid + Ethylene MET->TPA β-elimination Decomp_Products Further Decomposition Products (e.g., Benzoic Acid, CO₂, Benzene) TPA->Decomp_Products Decarboxylation & other reactions

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to synthesize esters from carboxylic acids and alcohols. This application note provides a detailed experimental protocol for the esterification of terephthalic acid, a key dicarboxylic acid used in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). The resulting terephthalate diesters are crucial intermediates in the polymer industry and find applications in the synthesis of various specialty chemicals. This document outlines the synthesis of dialkyl terephthalates from terephthalic acid and various simple alcohols, providing a foundation for further research and development.

Reaction Principle

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Chemical Equation:

HOOC-C₆H₄-COOH + 2 R-OH ⇌ R-OOC-C₆H₄-COO-R + 2 H₂O (Terephthalic Acid) + (Alcohol) ⇌ (Dialkyl Terephthalate) + (Water)

Data Presentation: Reaction Parameters for the Synthesis of Dialkyl Terephthalates

The following table summarizes typical quantitative data for the Fischer esterification of terephthalic acid with various alcohols. These parameters can serve as a starting point for reaction optimization.

AlcoholCatalystTerephthalic Acid:Alcohol Molar RatioReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
MethanolSulfuric Acid1:10Reflux (~65)280[1]
Methanolβ-Zeolite1:30 (mass:volume)200894.1[2]
EthanolSulfuric Acid1:10 (approx.)8096 (4 days)41.77[3]
EthanolSulfuric Acid1:10 (volume)Reflux (~78)16~93 (based on recovered starting material)[4]
n-ButanolZnO and H₂O1:6 to 1:20225 - 350>1Not specified[5]

Experimental Protocols

This section provides a detailed, generalized laboratory-scale protocol for the Fischer esterification of terephthalic acid. This procedure can be adapted for use with different primary alcohols.

Materials and Equipment
  • Terephthalic acid

  • Alcohol (e.g., methanol, ethanol, propanol, butanol) - excess

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol, ethanol)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

General Experimental Procedure
  • Reaction Setup: In a round-bottom flask of appropriate size, add terephthalic acid and a stir bar.

  • Addition of Reagents: Add a large excess of the desired alcohol to the flask. The alcohol often serves as the solvent for the reaction.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol used.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (typically several hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the terephthalic acid spot.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas.

  • Work-up - Extraction (for less soluble esters): If the ester precipitates, it can be collected by vacuum filtration, washed with water, and then with a cold portion of the alcohol used. For esters that do not precipitate, the mixture can be transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are then combined.

  • Work-up - Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification - Recrystallization: The crude ester can be purified by recrystallization from a suitable solvent, such as the alcohol used in the reaction or another appropriate solvent. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Fischer Esterification Reaction Mechanism

Fischer_Esterification_Mechanism Terephthalic_Acid Terephthalic Acid (HOOC-C₆H₄-COOH) Protonated_Carbonyl Protonated Carbonyl Terephthalic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Catalyst_In H⁺ (Acid Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Water Water (H₂O) Tetrahedral_Intermediate->Water Dialkyl_Terephthalate Dialkyl Terephthalate (R-OOC-C₆H₄-COO-R) Protonated_Ester->Dialkyl_Terephthalate Deprotonation Catalyst_Out H⁺ (Regenerated) Protonated_Ester->Catalyst_Out Experimental_Workflow A 1. Reactant Mixing (Terephthalic Acid, Alcohol, Catalyst) B 2. Reflux Reaction A->B C 3. Cooling B->C D 4. Neutralization (e.g., with NaHCO₃ solution) C->D E 5. Product Isolation (Filtration or Extraction) D->E F 6. Purification (Recrystallization) E->F G 7. Drying F->G H 8. Characterization (MP, NMR, IR) G->H

References

Application Notes: Diethyl Terephthalate in Polyester Fiber Production

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction

Diethyl terephthalate (B1205515) (DET), more commonly known in the industry by its close relative Dimethyl terephthalate (DMT), is a dialkyl ester of terephthalic acid. Historically, DMT has been a crucial raw material in the production of polyesters, most notably polyethylene (B3416737) terephthalate (PET).[1][2][3][4] While the direct esterification process using purified terephthalic acid (PTA) has become more prevalent, the DMT/DET route remains significant, particularly in legacy production facilities.[1] This process involves a two-stage reaction: transesterification followed by polycondensation.[5]

The primary application of PET is in the manufacturing of polyester (B1180765) fibers for textiles, accounting for over 60% of its use, as well as in plastic bottle production.[6] Polyester fibers are valued for their high strength, durability, wrinkle resistance, and resistance to shrinking and most chemicals.[7][8]

Chemical Synthesis Overview

The synthesis of PET from DET (or DMT) and ethylene (B1197577) glycol (EG) is a well-established industrial process.[6][9] The overall process can be summarized in two main stages:

  • Transesterification (Ester Interchange): In this first step, DET reacts with an excess of ethylene glycol at elevated temperatures (150–250°C) in the presence of a catalyst.[6] This reaction produces bis(2-hydroxyethyl) terephthalate (BHET), the primary monomer for polymerization, and ethanol (B145695) as a byproduct. The removal of ethanol by distillation is crucial to drive the reaction forward.[6]

  • Polycondensation: The BHET monomer is then heated to a higher temperature (270–290°C) under a high vacuum.[2][3] This causes the BHET molecules to react with each other, eliminating ethylene glycol and forming long-chain PET polymers.[5] The viscosity of the molten polymer increases as the chain length grows.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the polyester production process using a terephthalate diester like DET/DMT.

Table 1: Typical Reaction Conditions for PET Synthesis via Transesterification

Parameter Transesterification Stage Polycondensation Stage
Temperature 150 - 250°C[5][6] 270 - 290°C[2][3]
Pressure Atmospheric Pressure High Vacuum
Catalyst Zinc Acetate, Antimony Compounds, Titanium Compounds[6][10] Antimony Trioxide, Titanium Compounds[11]
Key Reactants Diethyl Terephthalate (DET), Ethylene Glycol (EG) Bis(2-hydroxyethyl) terephthalate (BHET)
Byproducts Ethanol Ethylene Glycol

| Molar Ratio (EG:DET) | > 2:1 | N/A |

Table 2: Representative Properties of Standard PET Fiber

Property Value
Melting Point > 250°C[6]
Density 1.38 g/cm³[6]
Tenacity 2.6 - 8.0 cN/dtex[2]
Elongation at Break 15 - 30%[8]
Moisture Regain 0.4 - 0.8%[2][8]

| Specific Gravity | 1.38[8] |

Experimental Protocols

Protocol 1: Synthesis of Bis(2-hydroxyethyl) terephthalate (BHET) via Transesterification

Objective: To synthesize the monomer BHET from this compound (DET) and Ethylene Glycol (EG).

Materials:

  • This compound (DET)

  • Ethylene Glycol (EG)

  • Zinc Acetate (catalyst)[10]

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Charge the three-neck flask with DET and EG in a molar ratio of 1:2.2.

  • Add Zinc Acetate catalyst (e.g., 0.05-0.1% by weight of DET).

  • Equip the flask with a mechanical stirrer, distillation head, and a nitrogen inlet to maintain an inert atmosphere.

  • Begin stirring and gradually heat the mixture to approximately 180-200°C.[6]

  • Ethanol will begin to distill off as a byproduct of the transesterification reaction. Continuously collect the distilled ethanol to monitor the reaction's progress.

  • The reaction is considered complete when approximately 95% of the theoretical amount of ethanol has been collected.

  • The resulting product is a mixture primarily composed of BHET and its oligomers. This mixture can be used directly in the polycondensation step.

Protocol 2: Polycondensation of BHET to form PET

Objective: To polymerize BHET into high molecular weight Polyethylene Terephthalate (PET).

Materials:

  • BHET mixture from Protocol 1

  • Antimony Trioxide (catalyst)

  • Phosphite stabilizer (e.g., Triphenyl phosphite)

  • High-vacuum reaction vessel equipped for high-temperature operation

  • Mechanical stirrer (high torque)

  • Vacuum pump

Procedure:

  • Transfer the molten BHET mixture to the polycondensation reactor.

  • Add the polycondensation catalyst, such as Antimony Trioxide (e.g., 0.03-0.05% by weight).

  • Add a stabilizer to prevent thermal degradation.

  • Gradually increase the temperature to 270-280°C while reducing the pressure in the vessel.[6]

  • As the reaction proceeds, ethylene glycol is evolved and removed by the vacuum system.

  • The viscosity of the molten polymer will increase significantly. The power drawn by the stirrer motor can be used to monitor the increase in viscosity and, consequently, the degree of polymerization.

  • Continue the reaction until the desired intrinsic viscosity is achieved.

  • Once complete, the molten PET polymer is extruded from the reactor under nitrogen pressure into strands, cooled in a water bath, and cut into chips for storage or direct spinning.[12]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-stage chemical reaction for producing PET from DET and EG.

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DET This compound (DET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) DET->BHET Catalyst (e.g., Zinc Acetate) ~180-200°C EG1 Ethylene Glycol (EG) EG1->BHET EtOH Ethanol (Byproduct) BHET->EtOH BHET_monomer BHET Monomer BHET->BHET_monomer Intermediate Product PET Polyethylene Terephthalate (PET) Polymer BHET_monomer->PET Catalyst (e.g., Antimony Trioxide) ~280°C, Vacuum EG2 Ethylene Glycol (Byproduct) PET->EG2

Caption: Chemical pathway for PET synthesis from DET.

Industrial Production Workflow

This diagram outlines the general workflow for producing polyester fibers from raw materials using the DET process.

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product DET This compound Transesterification Transesterification Reactor (Ethanol Removed) DET->Transesterification EG Ethylene Glycol EG->Transesterification Polycondensation Polycondensation Reactor (EG Removed) Transesterification->Polycondensation BHET Monomer Chip_Formation Extrusion & Pelletizing (Chip Formation) Polycondensation->Chip_Formation Molten PET Drying Chip Drying Chip_Formation->Drying Spinning Melt Spinning (Extrusion through Spinneret) Drying->Spinning Drawing Drawing & Winding (Fiber Strengthening) Spinning->Drawing Fiber Polyester Fiber Drawing->Fiber

Caption: Industrial workflow for polyester fiber production.

Parameter Relationships

This diagram shows the logical relationship between key process parameters and the final properties of the polyester fiber.

G cluster_params Process Parameters cluster_inter Intermediate Property cluster_props Final Fiber Properties Temp Reaction Temperature MW Molecular Weight (Viscosity) Temp->MW Time Reaction Time Time->MW Vacuum Vacuum Level Vacuum->MW Catalyst Catalyst Concentration Catalyst->MW Strength Tenacity / Strength MW->Strength Elasticity Elasticity MW->Elasticity Durability Durability MW->Durability

Caption: Influence of process parameters on fiber properties.

References

Application Notes and Protocols for Utilizing Diethyl Terephthalate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl terephthalate (B1205515) (DET) as a plasticizer for various polymers. This document includes summaries of its effects on polymer properties, detailed experimental protocols for incorporation and testing, and a discussion of the underlying molecular mechanisms.

Introduction to Diethyl Terephthalate as a Plasticizer

This compound is a versatile plasticizer known for its ability to enhance the flexibility and workability of a wide range of polymers.[1] As a non-volatile organic liquid, it effectively reduces the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix. This modification results in a softer, more pliable material with improved processing characteristics.[2][3] DET is considered a primary plasticizer, meaning it is highly compatible with many common polymers and can be used as the sole plasticizing agent.

Effects on Polymer Properties: A Quantitative Overview

The incorporation of this compound into a polymer matrix significantly alters its mechanical and thermal properties. The following tables summarize the typical effects observed in commonly plasticized polymers. Note: Specific values can vary depending on the polymer grade, processing conditions, and the concentration of the plasticizer.

Table 1: Effect of Diethyl Phthalate (B1215562) (a close analog of DET) on Mechanical Properties of Cellulose Acetate [4][5]

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
15--
2058.3 ± 4.78.3 ± 3.1
25--
3030.2 ± 0.211.6 ± 1.8

Data presented for Diethyl Phthalate, a structurally similar phthalate ester, as a proxy for this compound due to a lack of specific tabulated data for DET with Cellulose Acetate in the reviewed literature. It is important to note that while analogous, the performance may differ.

General Trends Observed with Increasing this compound Concentration:

  • Decreased Tensile Strength: The addition of DET generally leads to a reduction in the tensile strength of the polymer.[6][7]

  • Increased Elongation at Break: Plasticized polymers exhibit significantly higher elongation before breaking, indicating increased flexibility.[6][7]

  • Reduced Hardness: The material becomes softer and more pliable with the addition of the plasticizer.

  • Lowered Glass Transition Temperature (Tg): DET effectively lowers the Tg of polymers, which is a key indicator of its plasticizing efficiency.[8][9]

  • Modified Crystallinity: The presence of a plasticizer can influence the degree of crystallinity in semi-crystalline polymers like Polylactic Acid (PLA), often leading to an increase in crystallinity due to enhanced chain mobility.[10][11][12]

Experimental Protocols

I. Incorporation of this compound into Polymers

A. Solvent Casting Method

This method is suitable for laboratory-scale preparation of thin polymer films with uniform plasticizer distribution.

Protocol for Solvent Casting of PVC Films with this compound:

  • Polymer Solution Preparation:

    • Dissolve a known weight of Poly(vinyl chloride) (PVC) resin in a suitable volatile solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexanone) to create a solution of a specific concentration (e.g., 10-15% w/v).

  • Plasticizer Addition:

    • Calculate the required amount of this compound based on the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer).

    • Add the calculated amount of DET to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Pour the polymer-plasticizer solution onto a flat, level glass substrate.

    • Use a casting knife or a doctor blade to spread the solution evenly to a desired thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24 hours.

    • For complete solvent removal, place the cast film in a vacuum oven at a temperature below the boiling point of the solvent (e.g., 40-60°C) for an additional 24-48 hours.

  • Film Detachment:

    • Carefully peel the dried film from the glass substrate.

B. Melt Blending Method

This method is scalable and mimics industrial processing techniques.

Protocol for Melt Blending of PLA with this compound:

  • Material Preparation:

    • Dry the Polylactic Acid (PLA) pellets in a vacuum oven at a specified temperature (e.g., 80°C) for at least 4 hours to remove any moisture, which can cause hydrolytic degradation during processing.[13]

  • Blending:

    • Premix the dried PLA pellets with the desired amount of this compound in a sealed container.

  • Extrusion:

    • Feed the mixture into a twin-screw extruder.

    • Set the extruder barrel temperature profile according to the processing window of the PLA grade (e.g., 170-210°C).[14]

    • Set the screw speed to ensure adequate mixing (e.g., 50-100 rpm).

  • Pelletizing:

    • Extrude the molten blend through a die and cool the strand in a water bath.

    • Use a pelletizer to cut the cooled strand into pellets.

  • Specimen Preparation:

    • Dry the plasticized PLA pellets again before further processing (e.g., injection molding or compression molding) to create test specimens.

II. Characterization of Plasticized Polymers

A. Mechanical Testing

  • Tensile Properties (ASTM D638):

    • Prepare dog-bone shaped specimens from the plasticized polymer films or molded parts.

    • Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus at a constant crosshead speed.

  • Hardness (ASTM D2240):

    • Use a durometer (Shore A or D scale, depending on the material's hardness) to measure the indentation hardness of the plasticized polymer.

B. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Use a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer.

    • Heat a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Use a TGA instrument to evaluate the thermal stability of the plasticized polymer.

    • Heat a sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.[16]

C. Dynamic Mechanical Analysis (DMA) (ASTM D4065, D5279)

  • Use a DMA instrument to measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the plasticized polymer as a function of temperature. This is a highly sensitive method for determining the glass transition temperature.

D. Leaching/Migration Testing

This protocol provides a general framework for assessing the migration of this compound from the polymer matrix.

Protocol for Leaching Test:

  • Sample Preparation:

    • Cut a precise surface area of the plasticized polymer film (e.g., 10 cm²).

  • Immersion:

    • Immerse the film in a known volume of a food simulant (e.g., ethanol/water mixture, olive oil) or a relevant solvent in a sealed container.

  • Incubation:

    • Store the container at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days), with occasional agitation.

  • Analysis:

    • After the incubation period, remove the polymer film.

    • Analyze the concentration of this compound that has leached into the simulant using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17][18][19][20]

Molecular Mechanism of Plasticization

The plasticizing effect of this compound is based on the "lubricity theory" and the "free volume theory".[2] The DET molecules, being smaller than the polymer chains, intersperse themselves between the macromolecules. This separates the polymer chains, reducing the intermolecular forces (van der Waals forces and hydrogen bonds) that hold them together. The increased spacing and the lubricating effect of the DET molecules allow the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature.

Visualizations

G cluster_0 Experimental Workflow: Solvent Casting prep Polymer & DET Solution Preparation cast Film Casting prep->cast Homogeneous mixture dry Solvent Evaporation (Air & Vacuum Oven) cast->dry Uniform layer detach Film Detachment dry->detach Solid film test Characterization detach->test

Experimental workflow for the solvent casting method.

G cluster_1 Experimental Workflow: Melt Blending dry Drying of Polymer Pellets mix Premixing Polymer & DET dry->mix extrude Melt Extrusion mix->extrude pelletize Pelletizing extrude->pelletize specimen Specimen Preparation (e.g., Injection Molding) pelletize->specimen test Characterization specimen->test

Experimental workflow for the melt blending method.

G cluster_2 Molecular Mechanism of Plasticization cluster_before Rigid & Brittle cluster_after Flexible & Soft p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain det DET Molecule p4 Polymer Chain before_label Strong Intermolecular Forces after_label Reduced Intermolecular Forces before_label->after_label Addition of DET

Simplified molecular mechanism of plasticization.

References

Detecting Diethyl Terephthalate: Detailed Application Notes and Protocols for GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of Diethyl Terephthalate (B1205515) (DETP) using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in drug development and quality control who require sensitive and reliable detection of this compound.

Introduction

Diethyl terephthalate (DETP) is a dialkyl ester of terephthalic acid. Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis, due to its potential as a plasticizer and its presence as an impurity or degradation product. The following protocols provide validated methods for the analysis of DETP in different matrices.

Analytical Methods Overview

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are robust techniques for the determination of DETP. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[1] HPLC-UV is a widely accessible and reliable method suitable for routine analysis.[2][3] The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Application Note 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of DETP in various samples, including consumer products and environmental matrices. The protocol is based on established methods for phthalate (B1215562) analysis.[4][5]

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in THF Sample->Dissolution Precipitation Polymer Precipitation (with Hexane) Dissolution->Precipitation Filtration Filtration (0.45 µm PTFE) Precipitation->Filtration Dilution Dilution with Cyclohexane (B81311) Filtration->Dilution Injection GC Injection (1 µL) Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM/Scan Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Figure 1: Experimental workflow for GC-MS analysis of DETP.
Protocol: GC-MS Analysis

1. Sample Preparation (Solid Samples) [4]

  • Accurately weigh the sample material.

  • Dissolve the sample completely in tetrahydrofuran (B95107) (THF).

  • Precipitate any polymer by adding hexane (B92381) (e.g., 10 mL of hexane for every 5 mL of THF).

  • Shake the mixture and allow the polymer to settle for at least 5 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Dilute an aliquot of the filtered solution with cyclohexane for analysis. An internal standard may be added at this stage.

2. Instrumentation: Agilent 7890A GC with 5975C MSD (or equivalent) [6]

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[4]

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 20°C/min to 310°C.

    • Hold: 5 minutes at 310°C.

  • MSD Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

    • SIM Ions for DETP: m/z 149, 177, 222.

3. Calibration

  • Prepare a stock solution of DETP in a suitable solvent (e.g., hexane or cyclohexane).

  • Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of DETP against its concentration.

4. Data Analysis

  • Identify the DETP peak in the sample chromatograms based on its retention time and the presence of characteristic ions.

  • Integrate the peak area of the identified DETP peak.

  • Quantify the concentration of DETP in the sample using the calibration curve.

Quantitative Data Summary (GC-MS)
ParameterTypical ValueReference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)0.04 mg/kg (in semen)[7]
Limit of Quantitation (LOQ)50 ppb (general phthalates)[6]
Recovery95% (in semen)[7]
Precision (%RSD)1.9 - 5.5%[4]

Application Note 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This HPLC-UV method is suitable for the quantification of DETP in samples such as pharmaceuticals and food simulants.[3][8]

Experimental Workflow (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection (20 µL) Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (224 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Figure 2: Experimental workflow for HPLC-UV analysis of DETP.
Protocol: HPLC-UV Analysis

1. Sample Preparation (Liquid Samples) [3]

  • For aqueous samples, perform a liquid-liquid extraction (LLE) with a water-immiscible solvent like dichloromethane.

  • Alternatively, use Solid-Phase Extraction (SPE) for sample clean-up and concentration. A C18 cartridge is often suitable.

  • Evaporate the solvent from the extract under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Instrumentation: Agilent 1100/1260 Series HPLC with UV/DAD Detector (or equivalent) [6][9]

  • HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) or methanol (B129727) and water (e.g., 75:25 v/v).[8][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 20 µL.[9]

  • UV Detection Wavelength: 224 nm or 230 nm.[3][8]

3. Calibration

  • Prepare a stock solution of DETP in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.

  • Analyze each standard using the HPLC-UV method.

  • Create a calibration curve by plotting the peak area versus the concentration of DETP.

4. Data Analysis

  • Identify the DETP peak in the sample chromatograms by comparing its retention time with that of a standard.

  • Integrate the peak area for DETP.

  • Calculate the concentration of DETP in the samples by applying the calibration curve equation.

Quantitative Data Summary (HPLC-UV)
ParameterTypical ValueReference
Linearity Range1.36 - 20.4 µg/mL[8]
Correlation Coefficient (r)> 0.999[3][8]
Limit of Detection (LOD)6.0 - 23.8 ng/mL (general phthalates)[3]
Recovery71.27 - 106.97% (general phthalates)[3]
Precision (%RSD)0.86 - 8.00% (general phthalates)[3]

Important Considerations

  • Contamination Control: Phthalates are ubiquitous environmental contaminants. It is crucial to use high-purity solvents and meticulously cleaned glassware. Avoid all plastic materials (e.g., pipette tips, containers) that could leach phthalates and cause background contamination.[2][5]

  • Method Validation: The provided protocols should be fully validated in the user's laboratory for the specific sample matrix. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]

  • Internal Standards: The use of an appropriate internal standard is recommended to improve the accuracy and precision of the quantification, especially for complex matrices.

These detailed notes and protocols provide a robust starting point for the reliable analysis of this compound. Adherence to good laboratory practices, particularly in preventing contamination, is paramount for achieving accurate results.

References

Application Notes and Protocols: Diethyl Terephthalate as a Substrate for PET-Degrading Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl terephthalate (B1205515) (DET) as a model substrate for studying the activity of PET-degrading enzymes. Detailed protocols for enzyme assays and product quantification are included to facilitate research in plastic bioremediation and enzyme engineering.

Introduction

Poly(ethylene terephthalate) (PET) is a major contributor to plastic pollution. The enzymatic degradation of PET offers a promising and environmentally friendly solution for its recycling and disposal. Diethyl terephthalate (DET), a structural analog of the repeating unit of PET, serves as a valuable soluble substrate for the initial screening and characterization of PET-degrading enzymes, such as PETase, cutinases, and esterases. Its use allows for more straightforward kinetic analyses compared to the insoluble polymeric PET. This document outlines the degradation pathway of DET, provides kinetic data for a DET-hydrolyzing enzyme, and details experimental protocols for its use in enzymatic assays.

Enzymatic Degradation of this compound

The enzymatic hydrolysis of this compound by PET-degrading enzymes proceeds through the cleavage of its two ester bonds, yielding terephthalic acid (TPA) and two molecules of ethanol (B145695). This reaction can be catalyzed by various hydrolases, including esterases and cutinases.

A proposed metabolic pathway for the complete mineralization of DET has been described in the bacterium Delftia sp. WL-3. In this pathway, DET is first hydrolyzed to TPA. The aromatic ring of TPA is then further broken down into intermediates that can enter the central carbon metabolism of the microorganism.[1]

DET_Degradation_Pathway DET This compound (DET) TPA Terephthalic Acid (TPA) DET->TPA Hydrolysis Ethanol Ethanol DET->Ethanol Hydrolysis PCA Protocatechuic Acid (PCA) TPA->PCA Dioxygenase Metabolism Central Metabolism PCA->Metabolism Enzyme PET-degrading Enzyme (e.g., Esterase, Cutinase) Enzyme->DET

Proposed metabolic pathway for this compound degradation.

Quantitative Data

The following table summarizes the kinetic parameters of a purified esterase from Ochrobactrum anthoropi 6-2b with this compound as the substrate.

EnzymeSubstrateKm (mM)Vmax (μmol·min-1·mg-1)Optimal pHOptimal Temperature (°C)Source
Diethyl p-Phthalate EsteraseThis compound1.1737.38.050Ochrobactrum anthoropi 6-2b[2]

Experimental Protocols

Synthesis of this compound (DET)

This protocol describes a Fischer esterification method for the synthesis of DET from terephthalic acid and ethanol.

Materials:

  • Terephthalic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Potassium carbonate

  • Water (deionized)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a round-bottomed flask, combine terephthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux and heat the mixture with stirring. The reaction progress can be monitored by the dissolution of the solid terephthalic acid.

  • After the reaction is complete (indicated by a clear solution), cool the mixture to room temperature.

  • Neutralize the excess sulfuric acid by slowly adding a solution of potassium carbonate in water until the effervescence ceases.

  • Remove the excess ethanol using a rotary evaporator.

  • The DET product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the purified this compound. The melting point should be in the range of 42-44°C.

Enzymatic Assay of DET Hydrolysis

This protocol outlines a method to determine the activity of a PET-degrading enzyme using DET as a substrate. The production of terephthalic acid can be monitored using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified PET-degrading enzyme

  • This compound (DET) stock solution (dissolved in a suitable organic solvent like DMSO, then diluted in buffer)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Microcentrifuge tubes or 96-well plates

  • Incubator or water bath

  • HPLC system with a C18 column and a UV detector

  • Mobile phase for HPLC (e.g., a gradient of methanol (B129727) and water with 0.1% trifluoroacetic acid)

  • Terephthalic acid (TPA) and ethanol standards for HPLC calibration

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme of known concentration in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the DET stock solution to the desired final concentration (e.g., in the range of the enzyme's Km).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding a specific amount of the enzyme solution. The final reaction volume should be consistent across all assays.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle shaking.

  • Sampling and Quenching: At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or a dilute acid solution) to denature the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a suitable gradient elution program on a C18 column.

    • Detect the products, TPA and DET, using a UV detector at a wavelength of approximately 240 nm or 254 nm.[1] Ethanol can be quantified using a refractive index detector or other suitable methods if required.

    • Quantify the concentration of TPA produced by comparing the peak area to a standard curve generated with known concentrations of TPA.

  • Calculation of Enzyme Activity: Calculate the initial reaction velocity from the linear range of the product formation curve (TPA concentration vs. time). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of TPA per minute under the specified assay conditions.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixture (Buffer, DET) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare DET Stock Solution Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching Sample_Prep Prepare Samples for HPLC Quenching->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Calculate Enzyme Activity HPLC->Data_Analysis

Workflow for the enzymatic assay of DET hydrolysis.

Conclusion

This compound is a convenient and effective substrate for the characterization of PET-degrading enzymes. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the kinetics and mechanisms of these important biocatalysts, ultimately contributing to the development of novel solutions for plastic waste management.

References

Protocol for Chemical Recycling of PET via Supercritical Ethanolysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) using supercritical ethanolysis. This method offers a promising approach to depolymerize PET waste into its constituent monomers, primarily diethyl terephthalate (DET) and ethylene (B1197577) glycol (EG), which can then be used to produce new PET or other valuable chemicals. Supercritical ethanol (B145695) acts as both a solvent and a reactant, enabling efficient depolymerization under specific temperature and pressure conditions.[1][2] The process can be conducted with or without a catalyst, although the use of catalysts can significantly enhance reaction rates and yields.[3][4]

Experimental Data

The efficiency of PET depolymerization via supercritical ethanolysis is influenced by several key parameters, including temperature, pressure, reaction time, and the presence of a catalyst. The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction conditions and their outcomes.

Temperature (°C) Pressure (MPa) Reaction Time (h) Catalyst PET Conversion (%) DET Yield (%) Reference
20061None100-[5]
2557.6 - 11.65None10098.5[2]
25511.62None--[2]
25511.5 - 16.55.0 - 6.5None--[2]
Subcritical/Supercritical-LongNone100-[1]
Subcritical-ShortNone--[1]
Supercritical-0.75[Bmim][BF4]98-[4]
180--FeCl398-99-[6]

Note: '-' indicates data not specified in the cited source.

Experimental Protocol

This protocol outlines a general procedure for the supercritical ethanolysis of PET in a laboratory setting.

1. Materials and Equipment

  • Materials:

    • Waste PET flakes (cleaned and dried)

    • Anhydrous ethanol

    • Catalyst (e.g., zinc acetate, titanium-based catalysts, or ionic liquids like [Bmim][BF4]) (optional)[4][7][8]

    • Standard for High-Performance Liquid Chromatography (HPLC) analysis (e.g., pure DET)

  • Equipment:

    • High-pressure batch reactor equipped with a magnetic stirrer, thermocouple, pressure transducer, and heating system

    • System for product collection and separation (e.g., condenser, collection vessel)

    • Analytical instruments for product characterization (e.g., HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))

2. Procedure

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Weigh a specific amount of dried PET flakes and place them inside the reactor.

    • If using a catalyst, add the specified amount to the reactor along with the PET flakes.

  • Reactant Charging:

    • Add a predetermined volume of anhydrous ethanol to the reactor. The PET-to-ethanol ratio is a critical parameter and should be based on the experimental design.

  • Reaction:

    • Seal the reactor and begin stirring.

    • Heat the reactor to the desired supercritical temperature (critical point of ethanol: 241 °C and 6.14 MPa).[2]

    • Monitor the temperature and pressure throughout the reaction. The pressure will increase as the temperature rises.

    • Maintain the reaction at the set temperature and pressure for the desired duration.

  • Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully depressurize the reactor by venting any gaseous byproducts.

    • Open the reactor and collect the liquid product mixture.

    • The product mixture will contain DET, EG, unreacted ethanol, and potentially some solid residues (unreacted PET or byproducts).

  • Product Separation and Purification:

    • Separate the solid residue from the liquid mixture by filtration.

    • The liquid mixture can be subjected to distillation to separate the more volatile ethanol from the less volatile products (DET and EG).

    • Further purification of DET and EG can be achieved through techniques like crystallization or column chromatography.

  • Analysis:

    • Analyze the composition of the product mixture using HPLC or GC-MS to determine the yield of DET and EG.

    • Characterize the purified products using techniques like FTIR and Nuclear Magnetic Resonance (NMR) to confirm their chemical structure.

Visualizations

Experimental Workflow for PET Supercritical Ethanolysis

PET_Ethanolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Analysis PET PET Waste Reactor High-Pressure Reactor PET->Reactor Ethanol Ethanol Ethanol->Reactor Catalyst Catalyst (Optional) Catalyst->Reactor Filtration Filtration Reactor->Filtration Cooling & Depressurization Distillation Distillation Filtration->Distillation Liquid Phase Analysis Product Analysis (HPLC, GC-MS) Filtration->Analysis Solid Residue Distillation->Ethanol Recycled Ethanol Purification Further Purification Distillation->Purification Crude Products DET This compound (DET) Purification->DET EG Ethylene Glycol (EG) Purification->EG DET->Analysis EG->Analysis

A schematic overview of the PET supercritical ethanolysis process.

Signaling Pathway of PET Depolymerization

PET_Depolymerization_Pathway PET Poly(ethylene terephthalate) (PET) Oligomers Oligomers PET->Oligomers + Ethanol EG Ethylene Glycol (EG) Ethanol Ethanol (Supercritical) BHET Bis(2-hydroxyethyl) terephthalate (BHET) Oligomers->BHET + Ethanol DET This compound (DET) Oligomers->DET + Ethanol BHET->DET + Ethanol

References

Application Notes and Protocols for Diels-Alder Reaction in Bio-based Diethyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of diethyl terephthalate (B1205515) (DET) from bio-based starting materials using the Diels-Alder reaction. Two primary routes are presented: one starting from 2,5-furandicarboxylic acid diethyl ester (DEFDE) and another from muconic acid. These methods offer sustainable alternatives to petroleum-based production of terephthalates, which are key monomers in the production of polyesters like polyethylene (B3416737) terephthalate (PET).

Route 1: One-Pot Diels-Alder/Dehydration of 2,5-Furandicarboxylic Acid Diethyl Ester with Ethylene (B1197577)

This method presents a greener, solvent-free, one-pot synthesis of bio-based diethyl terephthalate. The reaction involves a heterogeneous Lewis acid-catalyzed Diels-Alder addition of ethylene to 2,5-furandicarboxylic acid diethyl ester, followed by dehydration.[1] This approach has reported yields of up to 59% for the desired product.

Reaction Pathway

G cluster_reactants Reactants cluster_products Products DEFDE 2,5-Furandicarboxylic Acid Diethyl Ester (DEFDE) Intermediate Diels-Alder Adduct (Oxabicyclic Intermediate) DEFDE->Intermediate + Ethylene (Diels-Alder Reaction) Ethylene Ethylene DET This compound (DET) Intermediate->DET - H2O (Dehydration) H2O H2O

Caption: One-pot synthesis of DET from DEFDE and ethylene.

Quantitative Data
CatalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Lewis AcidsN/AHighN/AN/AN/Aup to 59
MontmorillonitesN/AHighN/AModerate YieldN/AN/A[2]
WO x /ZrO x225N/AN/AN/AN/Aup to 22[2]
Non-catalytic24030N/AN/AN/A17[2]
Experimental Protocol

Materials:

  • 2,5-Furandicarboxylic acid diethyl ester (DEFDE)

  • Ethylene (high purity)

  • Heterogeneous Lewis acid catalyst (e.g., Sn-Beta, Zr-Beta)

  • Solvent for purification (e.g., ethanol (B145695), ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • High-pressure batch reactor with a magnetic stirrer and temperature control

  • Gas inlet for ethylene

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical equipment for product characterization (GC-MS, NMR)

Procedure:

  • Catalyst Preparation: The Lewis acid catalyst (e.g., Sn-Beta) is activated by calcination in air at a high temperature (e.g., 550 °C) for several hours.

  • Reactor Loading: The high-pressure reactor is charged with DEFDE and the activated catalyst. For a solventless reaction, no solvent is added.

  • Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: The reactor is pressurized with ethylene to the desired pressure at room temperature.

  • Reaction: The reactor is heated to the target temperature (e.g., 190 °C) with vigorous stirring. The reaction is allowed to proceed for the specified time.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess ethylene is carefully vented.

  • Product Isolation: The crude reaction mixture is collected from the reactor. The solid catalyst is separated by filtration.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

  • Characterization: The identity and purity of the product are confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Route 2: Cascade Synthesis from Muconic Acid and Ethanol

This route involves a two-step cascade process to produce this compound from biomass-derived muconic acid, ethanol, and ethylene.[3][4][5] The first step is a combined esterification and Diels-Alder cycloaddition, followed by a dehydrogenation step to yield the final product. This process has been reported to achieve a total yield of up to 80.6%.[4][5]

Reaction Pathway

G cluster_step1 Step 1: Esterification & Diels-Alder cluster_step2 Step 2: Dehydrogenation Muconic_Acid Muconic Acid Cycloadducts Cycloadducts Muconic_Acid->Cycloadducts + Ethanol + Ethylene (Silicotungstic Acid) Ethanol Ethanol Ethylene Ethylene DET This compound (DET) Cycloadducts->DET (Pd/C)

Caption: Two-step synthesis of DET from muconic acid.

Quantitative Data

Step 1: Esterification and Diels-Alder Reaction [4][5]

CatalystSubstrateReactantsTemperature (°C)Ethylene Pressure (MPa)Time (min)Conversion (%)Cycloadduct Selectivity (%)
Silicotungstic AcidMuconic Acid (0.5 mmol)Ethanol (20 mL), Ethylene2002.0240~100>99

Step 2: Dehydrogenation [5]

CatalystSubstrateTemperature (°C)Time (min)DET Yield (%)
Pd/CCycloadducts20036080.6 (overall)
Experimental Protocol

Step 1: Esterification and Diels-Alder Reaction

Materials:

  • trans,trans-Muconic acid (TTMA)

  • Ethanol (anhydrous)

  • Ethylene (high purity)

  • Silicotungstic acid

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • High-pressure batch reactor with a magnetic stirrer and temperature control

  • Gas inlet for ethylene

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Loading: The high-pressure reactor is charged with trans,trans-muconic acid, ethanol, and silicotungstic acid catalyst.

  • Reaction Setup: The reactor is sealed and purged with an inert gas.

  • Pressurization: The reactor is pressurized with ethylene to the desired pressure (e.g., 2.0 MPa).

  • Reaction: The mixture is heated to 200 °C with stirring for 4 hours.

  • Cooling and Depressurization: The reactor is cooled to room temperature and the excess ethylene is vented.

  • Catalyst Removal: The solid catalyst is removed by filtration.

  • Solvent Removal: The ethanol is removed from the filtrate by rotary evaporation to yield the crude cycloadducts.

Step 2: Dehydrogenation

Materials:

  • Crude cycloadducts from Step 1

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (if necessary, e.g., a high-boiling point solvent)

Equipment:

  • Reaction vessel equipped with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical equipment for product characterization (GC-MS, NMR)

Procedure:

  • Reaction Setup: The crude cycloadducts and Pd/C catalyst are placed in a suitable reaction vessel.

  • Reaction: The mixture is heated to 200 °C under an inert atmosphere with stirring for 6 hours.

  • Cooling and Catalyst Removal: The reaction mixture is cooled to room temperature, and the Pd/C catalyst is removed by filtration.

  • Purification: The crude this compound is purified by recrystallization or column chromatography.

  • Characterization: The final product is characterized by GC-MS and NMR to confirm its identity and purity.

Experimental Workflow Visualization

G start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep load_reactants Load Reactants and Catalyst reactor_prep->load_reactants seal_purge Seal and Purge Reactor load_reactants->seal_purge pressurize Pressurize with Ethylene seal_purge->pressurize heat_stir Heat to Reaction Temperature with Stirring pressurize->heat_stir react Hold for Reaction Time heat_stir->react cool_vent Cool Reactor and Vent Gas react->cool_vent collect_product Collect Crude Product cool_vent->collect_product separate_catalyst Separate Catalyst collect_product->separate_catalyst purify Purify Product separate_catalyst->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: General workflow for Diels-Alder synthesis in a high-pressure reactor.

References

Application Notes and Protocols for Diethyl Terephthalate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl terephthalate (B1205515) (DET) as a versatile building block for creating biodegradable polyesters intended for advanced drug delivery systems. Detailed protocols for polymer synthesis, nanoparticle formulation, and characterization are provided to facilitate research and development in this area.

Introduction

Diethyl terephthalate (C₆H₄(COOC₂H₅)₂) is an ester of terephthalic acid that serves as a valuable monomer in the synthesis of polyesters.[1] In the pharmaceutical industry, its derivatives, particularly copolyesters, are gaining attention for their biocompatibility and biodegradability, making them excellent candidates for controlled-release drug delivery systems.[2] By copolymerizing DET with various diols, polymers with tunable thermal properties, degradation kinetics, and mechanical strength can be created. These polymers can then be formulated into nanoparticles to encapsulate therapeutic agents, enhancing their stability, solubility, and enabling targeted delivery.

Application Note 1: Synthesis of a DET-Based Copolyester for Drug Delivery

Principle:

A common approach to synthesize polyesters from DET is through a two-stage melt polycondensation process. This method involves an initial transesterification reaction between DET and a diol (e.g., 1,4-butanediol) to form oligomers, followed by a polycondensation step under high temperature and vacuum to increase the molecular weight of the polymer. The resulting copolyester, Poly(butylene terephthalate-co-ethylene terephthalate) or similar, can be designed to have specific properties by adjusting the monomer feed ratio.

Illustrative Physicochemical Properties of DET-Based Copolyesters:

The properties of the final polymer can be tailored by varying the comonomers and their ratios. Below is a table of representative data for terephthalate-based copolyesters.

PropertyValueMethod of Analysis
Molecular Weight (Mw) 25,000 - 45,000 DaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temp (Tg) 80 - 110 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 180 - 220 °CDSC

Note: Data is representative of terephthalate copolyesters and will vary based on the specific comonomers and synthesis conditions.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of a copolyester from this compound (DET) and 1,4-butanediol (B3395766) (BDO).

Materials:

  • This compound (DET)

  • 1,4-butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant/stabilizer (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Chloroform or Dichloromethane (for purification)

  • Methanol (for purification)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and vacuum pump.

  • Heating mantle with a precise temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Transesterification (Oligomerization)

  • Reactor Setup: Charge the reactor with DET, BDO (in a molar excess, e.g., 1.5:1 ratio to DET), the catalyst (e.g., 150-250 ppm TBT), and a stabilizer.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen.

  • Heating: Under a gentle stream of nitrogen, heat the reactor to 180-200°C while stirring.

  • Reaction: Maintain this temperature to initiate the transesterification reaction. Ethanol (B145695), a byproduct of the reaction between DET and BDO, will begin to distill off.

  • Completion: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the reactor temperature to 240-260°C.

  • Vacuum Application: Slowly apply a vacuum to the system, incrementally reducing the pressure to below 1 Torr over about 30-60 minutes.

  • Polymerization: The high temperature and vacuum will drive the removal of excess BDO and facilitate the linking of oligomers into a high molecular weight polymer. The viscosity of the molten polymer will noticeably increase.

  • Reaction Time: Continue the reaction under these conditions for 3-5 hours. The process can be monitored by the torque on the mechanical stirrer.

  • Completion and Recovery: Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen. The polymer can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.

Purification (Optional):

  • Dissolve the synthesized polymer in a suitable solvent like chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.

  • Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for Copolyester Synthesis:

SynthesisWorkflow Monomers DET & BDO + Catalyst Stage1 Stage 1: Transesterification (180-200°C, N2) Monomers->Stage1 Byproduct1 Ethanol (Distilled Off) Stage1->Byproduct1 generates Oligomers Low MW Oligomers Stage1->Oligomers Stage2 Stage 2: Polycondensation (240-260°C, Vacuum) Oligomers->Stage2 Byproduct2 Excess BDO (Removed) Stage2->Byproduct2 removes Polymer High MW Copolyester Stage2->Polymer Purification Purification (Dissolution/ Precipitation) Polymer->Purification FinalPolymer Purified Copolyester Purification->FinalPolymer

Workflow for the two-stage melt polycondensation of a DET-based copolyester.

Application Note 2: Formulation of Drug-Loaded Nanoparticles

Principle:

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for preparing polyester-based nanoparticles. The process involves dissolving the pre-formed DET-based copolyester and a hydrophobic drug in a water-miscible organic solvent. This organic phase is then added to an aqueous phase (a non-solvent for the polymer and drug) under stirring, causing the polymer to precipitate and encapsulate the drug into nanoparticles.

Illustrative Data for Drug-Loaded Nanoparticles:

The following table presents representative data for nanoparticles formulated from terephthalate-based copolyesters, encapsulating a model hydrophobic drug.

ParameterValueMethod of Analysis
Particle Size (Z-average) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential -15 to -30 mVDLS
Drug Loading Content (DLC) 5 - 15% (w/w)HPLC / UV-Vis Spectroscopy
Encapsulation Efficiency (EE) 60 - 85%HPLC / UV-Vis Spectroscopy

Note: These values are illustrative and depend on the polymer characteristics, drug properties, and formulation parameters.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Synthesized DET-based copolyester

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone or Tetrahydrofuran (THF) (as the organic solvent)

  • Deionized water (as the aqueous non-solvent)

  • Surfactant/stabilizer (e.g., Pluronic® F68, Polyvinyl alcohol (PVA)) (optional)

Equipment:

  • Magnetic stirrer with stir bar

  • Syringe pump or burette for controlled addition

  • Rotary evaporator or vacuum centrifuge for solvent removal

  • Probe sonicator (optional, for size reduction)

  • Centrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of the DET-based copolyester (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone). Ensure complete dissolution.

  • Preparation of Aqueous Phase: Prepare the aqueous phase (e.g., 10 mL of deionized water). If a stabilizer is used, dissolve it in the water at this stage (e.g., 0.5% w/v PVA).

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer with moderate stirring. Add the organic phase dropwise into the aqueous phase using a syringe pump at a controlled rate (e.g., 0.5 mL/min). A milky suspension should form immediately as the polymer precipitates.

  • Solvent Evaporation: Allow the suspension to stir at room temperature for 2-4 hours in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator at a controlled temperature.

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 minutes) to pellet the nanoparticles. Discard the supernatant, which contains the unencapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual solvent and free drug.

  • Final Formulation: Resuspend the final washed nanoparticle pellet in a suitable aqueous medium for characterization and in vitro studies. For long-term storage, the nanoparticles can be lyophilized.

Workflow for Nanoparticle Formulation:

NanoparticleWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer DET-Copolyester Mixing Nanoprecipitation (Dropwise addition with stirring) Polymer->Mixing Drug Hydrophobic Drug Drug->Mixing Solvent Organic Solvent (e.g., Acetone) Solvent->Mixing Water Deionized Water (+ Stabilizer) Water->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Purification Purification (Centrifugation/ Washing) Evaporation->Purification FinalNP Drug-Loaded Nanoparticles Purification->FinalNP

Workflow for the formulation of drug-loaded nanoparticles via nanoprecipitation.

Application Note 3: Characterization and In Vitro Release Study

Principle:

Proper characterization of the synthesized polymer and the formulated nanoparticles is crucial. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the polymer. Dynamic Light Scattering (DLS) is used to measure the size, size distribution, and surface charge of the nanoparticles. The drug loading and encapsulation efficiency are quantified using techniques like HPLC or UV-Vis spectroscopy. The in vitro drug release profile is typically studied under physiological conditions to evaluate the controlled release performance of the formulation.

Illustrative In Vitro Drug Release Profile:

The release of a model drug from terephthalate-based nanoparticles often follows a biphasic pattern: an initial burst release followed by a sustained release phase.

Time (hours)Cumulative Release (%)
00
222 ± 3
835 ± 4
2451 ± 5
4868 ± 6
7279 ± 7
9685 ± 8

Note: This data is illustrative for a model hydrophobic drug from a terephthalate copolyester nanoparticle system under sink conditions (pH 7.4, 37°C).

Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Sample Preparation: Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Release Medium: Place the dialysis bag in a container with a larger volume of pre-warmed PBS (e.g., 50 mL) to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 96 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze the amount of drug in the collected samples using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug encapsulated in the nanoparticles.

Logical Diagram of DET's Role in Drug Delivery:

LogicalRelationship cluster_properties Key Properties DET This compound (Monomer) Polymer Biodegradable Copolyester DET->Polymer Polycondensation NP Drug-Loaded Nanoparticle Polymer->NP Nanoprecipitation Biocompatibility Biocompatibility Polymer->Biocompatibility Tunability Tunable Properties Polymer->Tunability Outcome Improved Pharmaceutical Formulation NP->Outcome ControlledRelease Controlled Release NP->ControlledRelease Biocompatibility->Outcome ControlledRelease->Outcome Tunability->Outcome

Role of DET as a building block for advanced drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of diethyl terephthalate (B1205515) (DET). The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diethyl terephthalate, focusing primarily on the widely used Fischer esterification method.

Low Yield or Incomplete Reaction

Q1: My Fischer esterification of terephthalic acid is resulting in a low yield. What are the common causes?

A1: Low yields in the Fischer esterification of terephthalic acid are typically due to the reversible nature of the reaction and other experimental factors.[1][2] Key causes include:

  • Equilibrium Limitations: The reaction between terephthalic acid and ethanol (B145695) is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[3][4]

  • Presence of Water: Any water initially present in the reactants (e.g., non-absolute ethanol) or absorbed from the atmosphere can inhibit the reaction.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate, leading to incomplete conversion within the given timeframe.

  • Suboptimal Temperature and Reaction Time: The reaction requires sufficient heat to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures might lead to side reactions. Typical reaction times range from 1 to 10 hours at temperatures between 60–110 °C.[4][5]

  • Poor Solubility of Terephthalic Acid: Terephthalic acid has low solubility in ethanol, which can limit the reaction rate.

Q2: How can I improve the yield of my Fischer esterification reaction?

A2: To drive the reaction towards the product and improve the yield, you can apply Le Châtelier's principle through several methods:

  • Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive one like ethanol, will shift the equilibrium towards the formation of the ester.[1][4] Using ethanol as the solvent is an effective way to ensure a large excess.[4]

  • Removal of Water: Continuously removing water as it forms is a highly effective strategy to drive the reaction to completion.[1][3]

Q3: What are the most effective techniques for removing water from the reaction mixture?

A3: Several methods can be used to remove the water byproduct:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a common and efficient method where the reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or hexane.[4][5] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers, with the denser water being collected and the solvent returning to the reaction flask.[1]

  • Use of a Drying Agent: Adding a dehydrating agent like molecular sieves directly to the reaction mixture can absorb the water as it is formed.[5]

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, helping to remove water.[6]

Product Isolation and Purification Issues

Q4: I'm having trouble isolating my this compound product after the reaction.

A4: this compound is a solid at room temperature with a melting point of 42-44°C. A common workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Pouring the mixture into a large volume of water, often containing a base like potassium or sodium carbonate to neutralize the acid catalyst.[7]

  • The this compound should precipitate as a solid.

  • The solid can then be collected by vacuum filtration and washed with water to remove any remaining salts and impurities.[7]

If the product does not precipitate, it may be due to an insufficient amount of product, the presence of co-solvents, or the temperature of the water being too high.

Q5: My final product is off-white or yellow. How can I improve its purity and color?

A5: The coloration can be due to impurities in the starting terephthalic acid or side reactions. For high-purity this compound, consider the following:

  • Purification of Starting Material: Ensure the terephthalic acid used is of high purity. Crude terephthalic acid can contain color-imparting impurities.[8] Purification of crude terephthalic acid can be achieved by dissolving it in a basic solution, treating it with activated carbon, and then re-precipitating it with acid.[9]

  • Recrystallization of the Final Product: The crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a purer, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Fischer esterification of terephthalic acid to this compound?

A1: The yield can vary significantly depending on the reaction conditions. Without optimized conditions for water removal or using a large excess of alcohol, yields can be moderate, for instance, around 42%.[7] However, by driving the equilibrium towards the products, much higher yields can be achieved. For comparison, the synthesis from terephthaloyl chloride and ethanol can achieve yields as high as 86%.

Q2: What are some alternative methods for synthesizing this compound?

A2: Besides Fischer esterification, other notable methods include:

  • From Terephthaloyl Chloride: The reaction of terephthaloyl chloride with ethanol provides a high yield of this compound. This method avoids the equilibrium limitations of Fischer esterification but requires the preparation of the more reactive terephthaloyl chloride.

  • From Biomass: Sustainable routes from biomass-derived muconic acid have been developed, achieving a total yield of 80.6% over a two-step process.[9][10]

Q3: How can I monitor the progress of my reaction?

A3: A simple and effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting material standards, you can observe the disappearance of the terephthalic acid spot and the appearance of the this compound product spot. The reaction is considered complete when the terephthalic acid spot is no longer visible.

Q4: What are the key safety precautions when performing a Fischer esterification with sulfuric acid?

A4: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. When mixing with ethanol, always add the acid slowly to the alcohol, as the dilution process is highly exothermic.

Data Presentation

Table 1: Impact of Reactant Ratio on Fischer Esterification Yield (Model Reaction: Acetic Acid and Ethanol)

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%

Data illustrates the principle of using excess alcohol to increase ester yield.[1]

Table 2: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentTypical YieldKey AdvantagesKey Disadvantages
Fischer EsterificationTerephthalic Acid, EthanolSulfuric Acid40-95%Inexpensive starting materials.Equilibrium limited; requires water removal or large excess of alcohol.
From Acyl ChlorideTerephthaloyl Chloride, EthanolNone (or base scavenger)~86%High yield, not equilibrium limited.Requires preparation of terephthaloyl chloride, which is moisture sensitive.
From Muconic AcidMuconic Acid, Ethanol, EthyleneSilicotungstic acid, Pd~81%Utilizes renewable biomass feedstocks.Multi-step process with specific catalysts.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on a reported lab-scale synthesis.[7]

Materials:

  • Terephthalic acid (5.82 g)

  • Ethanol (150 mL, absolute)

  • Concentrated Sulfuric Acid (2 mL)

  • Potassium Carbonate (17 g)

  • Water

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add terephthalic acid (5.82 g), ethanol (150 mL), and concentrated sulfuric acid (2 mL).

  • Heat the mixture to 80°C in an oil bath with continuous stirring. Note: For optimal yield, a reflux condenser and a setup for water removal (e.g., Dean-Stark trap with toluene) should be used. The original source refluxed for 4 days due to a large excess of solvent and no water removal, resulting in a lower yield.[7]

  • Monitor the reaction by TLC until the terephthalic acid is consumed. The disappearance of the solid terephthalic acid and the formation of a clear solution can also indicate reaction completion.[7]

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • In a separate beaker, dissolve potassium carbonate (17 g) in 300 mL of water.

  • Slowly pour the cooled reaction mixture into the potassium carbonate solution with stirring to neutralize the acid catalyst.

  • The this compound will precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product thoroughly. The expected melting point is 42-44°C.

Protocol 2: Synthesis of this compound from Terephthaloyl Chloride

Materials:

  • Terephthaloyl chloride (40.6 g, 0.20 mol)

  • Toluene (100 mL)

  • Ethanol (18.4 g, 0.40 mol)

  • 10% Sodium Bicarbonate solution

  • Distilled Water

  • Magnesium Sulfate

Procedure:

  • In a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add toluene (100 mL) and terephthaloyl chloride (40.6 g).

  • Slowly add ethanol (18.4 g) dropwise to the solution.

  • Heat the reaction mixture to 60-65°C for two hours.

  • Monitor the reaction for the disappearance of the acid chloride (e.g., by IR spectroscopy, looking for the disappearance of the acid chloride stretch around 1775 cm⁻¹).

  • After the reaction is complete, cool the solution to room temperature.

  • Wash the solution three times with a 10% sodium bicarbonate solution, followed by three washes with distilled water in a separatory funnel.

  • Dry the organic layer over magnesium sulfate.

  • Filter to remove the desiccant and remove the toluene by distillation.

  • The remaining residue will crystallize upon standing to yield this compound.

Visualizations

Fischer_Esterification_Workflow Experimental Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Terephthalic Acid, Ethanol, and H₂SO₄ Catalyst heat Heat to Reflux (e.g., 80°C) with Stirring reagents->heat monitor Monitor by TLC heat->monitor water_removal Continuously Remove Water (e.g., Dean-Stark Trap) heat->water_removal cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with K₂CO₃ Solution cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Crude Product filter->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Pure this compound dry->final_product recrystallize->final_product

Caption: Experimental Workflow for Fischer Esterification.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Fischer Esterification start Low Yield Observed q1 Is water being removed during the reaction? start->q1 a1_no Implement water removal: - Dean-Stark Trap - Molecular Sieves q1->a1_no No q2 Is a large excess of ethanol being used? q1->q2 Yes end Yield Improved a1_no->end a1_yes Check reactant stoichiometry a2_no Increase ethanol to >10 equivalents or use as solvent q2->a2_no No q3 Was the reaction run for sufficient time at optimal temperature (60-110°C)? q2->q3 Yes a2_no->end a2_yes Check reaction time and temperature a3_no Increase reaction time and/or adjust temperature q3->a3_no No a3_yes Verify catalyst concentration and reagent purity q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude diethyl terephthalate (B1205515) (DET).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude diethyl terephthalate.

Q1: My recrystallized this compound is still impure and has a low melting point. What could be the problem?

A1: This issue can arise from several factors:

  • Inappropriate Solvent Choice: The chosen solvent may not have a significant solubility difference for this compound and the impurities at high and low temperatures. This compound is soluble in ethanol (B145695) and ether but insoluble in water.[1] For effective purification, the impurities should either be much more soluble or much less soluble in the chosen solvent than this compound.

  • Cooling Too Quickly: Rapid cooling of the saturated solution can lead to the trapping of impurities within the this compound crystals.[2]

  • Insufficient Washing: The crystals may not have been washed adequately with cold solvent after filtration to remove residual mother liquor containing dissolved impurities.

Troubleshooting Steps:

  • Solvent Selection: If the impurity is known, select a solvent in which the impurity is very soluble even at low temperatures, while this compound has low solubility at those temperatures. Ethanol is a common solvent for the recrystallization of esters like DET.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of pure crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.

  • Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

Q2: I am observing an oily substance instead of crystals during recrystallization. What should I do?

A2: The formation of an oil, a phenomenon known as "oiling out," can occur if the melting point of the solid is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the melting point of the solute.[3] The melting point of pure this compound is in the range of 43-45 °C.[4]

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution and add more solvent to decrease the saturation temperature.[2]

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod at a temperature below the melting point of this compound.

Q3: The yield of my purified this compound is very low after recrystallization. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[2]

  • Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to just dissolve the crude this compound.

  • Pre-heat the Filtration Apparatus: Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation.

  • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, some of the solvent can be evaporated and a second crop of crystals can be collected.

Q4: My this compound is discolored even after purification. How can I remove the color impurities?

A4: Colored impurities are often polar compounds. These can sometimes be removed by treating the solution with activated charcoal before crystallization.

Troubleshooting Steps:

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute) to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Proceed with Crystallization: Allow the hot, colorless filtrate to cool slowly to obtain pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials such as terephthalic acid and ethanol, by-products from the esterification reaction like monoethyl terephthalate, and other related aromatic compounds.[5] In the broader context of terephthalate production, impurities such as isophthalic acid, benzoic acid, and 4-carboxybenzaldehyde can also be present.[6]

Q2: What is the most effective method for removing acidic impurities like terephthalic acid from crude this compound?

A2: A common and effective method for removing acidic impurities is to wash an organic solution of the crude this compound with a basic aqueous solution, such as 10% sodium bicarbonate[7] or a dilute sodium hydroxide (B78521) solution. The acidic impurities will react with the base to form water-soluble salts that will be partitioned into the aqueous layer, which can then be separated.

Q3: Can distillation be used to purify this compound?

A3: Yes, distillation, particularly vacuum distillation, is a suitable method for purifying this compound, which has a relatively high boiling point (302 °C at atmospheric pressure, 142 °C at 2 mmHg).[1] This method is effective for separating DET from non-volatile impurities or from solvents used during synthesis. For structurally similar compounds like dimethyl terephthalate, distillation is carried out at overhead temperatures of 100-220 °C and pressures of 30-200 mbar.[8]

Q4: What are the recommended solvents for recrystallizing this compound?

A4: this compound is soluble in ethanol and ether, and insoluble in water.[1] Therefore, ethanol or a mixed solvent system involving ethanol could be a good choice for recrystallization. The ideal solvent will dissolve the crude product well at an elevated temperature but poorly at low temperatures.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value (43-45 °C) is indicative of high purity.[4] Impurities will typically broaden the melting point range and lower the melting point.

  • Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify impurities.[4][9][10]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
AppearanceWhite to pale cream crystalline solid[4]
Melting Point43-45 °C[4]
Boiling Point302 °C (at 760 mmHg), 142 °C (at 2 mmHg)[1]
Density1.10 g/mL at 25 °C[4]

Table 2: Solubility of this compound

SolventSolubility
WaterInsoluble[1]
EthanolSoluble[1]
Diethyl EtherSoluble[1]
MethanolSoluble[1]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Filter the hot solution quickly to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification of Crude this compound by Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Heat the distillation flask gently. The temperature should be carefully controlled to avoid decomposition. For this compound, a vacuum of around 2 mmHg will lower the boiling point to approximately 142 °C.[1]

  • Collection: Collect the fraction that distills over at a constant temperature. This fraction will be the purified this compound.

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end End Product Crude_DET Crude this compound Recrystallization Recrystallization Crude_DET->Recrystallization Dissolve in hot solvent, cool slowly Distillation Vacuum Distillation Crude_DET->Distillation Heat under vacuum Chromatography Column Chromatography Crude_DET->Chromatography Elute through stationary phase Purity_Check Melting Point, HPLC, GC, NMR Recrystallization->Purity_Check Distillation->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization If impure Pure_DET Pure this compound Purity_Check->Pure_DET If pure

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Recrystallization cluster_problem Problem Encountered cluster_solutions Potential Solutions cluster_actions Corrective Actions Start Recrystallization Issue Impure_Product Impure Product/ Low Melting Point Start->Impure_Product Oiling_Out Oiling Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Discoloration Discoloration Start->Discoloration Action1 - Check solvent - Cool slowly - Wash crystals thoroughly Impure_Product->Action1 Action2 - Add more solvent - Use lower boiling  point solvent Oiling_Out->Action2 Action3 - Use minimum solvent - Pre-heat funnel - Cool completely Low_Yield->Action3 Action4 - Add activated charcoal - Perform hot filtration Discoloration->Action4

Caption: Troubleshooting common issues in this compound recrystallization.

References

Troubleshooting low yield in diethyl terephthalate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in diethyl terephthalate (B1205515) esterification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to help you identify and resolve common problems in your diethyl terephthalate synthesis.

My this compound yield is lower than expected. What are the common causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common culprits include:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration may not be optimized.

  • Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[1][2]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.[1][3]

  • Side Reactions: Undesirable side reactions can consume reactants and reduce the formation of the desired product.[1][3]

  • Impure Reagents: The purity of starting materials like terephthalic acid and ethanol (B145695) can impact the reaction.

How can I determine if my reaction has gone to completion?

Monitoring the reaction's progress is crucial. Here are a few methods:

  • Disappearance of Starting Material: A simple visual cue for the esterification of terephthalic acid in ethanol is the dissolution of the solid terephthalic acid, resulting in a clear solution.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.[4] A single spot corresponding to the product on the TLC plate is a good indicator of a complete reaction.[4]

What are the optimal reaction conditions for this compound esterification?

The ideal conditions can vary based on the specific protocol. However, here are some general guidelines based on reported procedures:

ParameterRecommended Range/ValueNotes
Reactants Terephthalic Acid, EthanolFischer esterification is a common method.[4]
Catalyst Concentrated Sulfuric AcidA strong acid catalyst is typically required.[5]
Temperature 80°C - 260°CHigher temperatures can increase the reaction rate but may also lead to side reactions.[4][6][7]
Reaction Time 4 hours - 4 daysReaction time is dependent on temperature, catalyst, and scale.[4]
Solvent Excess EthanolUsing an excess of the alcohol can help drive the reaction forward.[8] However, an extremely large excess may prolong the reaction time.[4]

Table 1: General Reaction Conditions for this compound Esterification.

How does water affect the yield, and how can I minimize its impact?

Water can significantly reduce the yield of this compound by participating in the reverse reaction, hydrolysis.[1][2] Here's how to mitigate its effects:

  • Use Anhydrous Reagents: Ensure that your ethanol and other solvents are as dry as possible.

  • Remove Water During the Reaction: For reactions run at higher temperatures, water can be removed by distillation, sometimes as an azeotrope with the alcohol.[6][9] A Dean-Stark apparatus is commonly used for this purpose.

  • Drive the Equilibrium Forward: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the ester).

What side reactions should I be aware of, and how can I prevent them?

The primary side reaction of concern is the formation of diethyl ether from the ethanol reactant, especially at high temperatures in the presence of a strong acid catalyst like sulfuric acid.[10]

  • To minimize ether formation:

    • Carefully control the reaction temperature.

    • Consider using a milder catalyst if compatible with your reaction.

Experimental Protocols

Below is a generalized protocol for the Fischer esterification of terephthalic acid to this compound, based on common laboratory procedures.[4]

Materials:

  • Terephthalic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Potassium carbonate

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine terephthalic acid, a significant excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the dissolution of the solid terephthalic acid and by thin-layer chromatography (TLC).[4]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a solution of potassium carbonate in water to neutralize the sulfuric acid catalyst.[4]

    • If a precipitate forms, it can be collected by vacuum filtration.[4]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Wash the purified crystals with water and dry them thoroughly.

Visual Guides

This compound Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product a Combine Terephthalic Acid, Ethanol, and Sulfuric Acid b Heat to Reflux a->b c Monitor by TLC b->c d Cool to Room Temperature c->d Reaction Complete e Neutralize with K2CO3 Solution d->e f Precipitate Product e->f g Vacuum Filtration f->g h Recrystallization g->h i Wash and Dry h->i j This compound i->j

A typical workflow for this compound synthesis.

Troubleshooting Low Yield: A Decision Tree

G start Low Yield of this compound q1 Was the reaction monitored to completion (e.g., TLC)? start->q1 sol1 Increase reaction time or re-evaluate reaction temperature. q1->sol1 No q2 Were anhydrous reagents and conditions used? q1->q2 Yes a1_yes Yes a1_no No sol2 Use anhydrous solvents and consider methods to remove water. q2->sol2 No q3 Was an excess of ethanol used? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase the molar ratio of ethanol to terephthalic acid. q3->sol3 No q4 Were purification steps optimized to minimize loss? q3->q4 Yes a3_yes Yes a3_no No sol4 Review extraction, washing, and recrystallization procedures. q4->sol4 No end Consider catalyst activity and potential side reactions. q4->end Yes a4_yes Yes a4_no No

A decision tree to troubleshoot low esterification yields.

References

Technical Support Center: Optimizing Diethyl Terephthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl terephthalate (B1205515). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diethyl terephthalate?

A1: The two most common and well-established methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct esterification of terephthalic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and requires conditions that favor the formation of the ester product.

  • Transesterification: This method involves the reaction of dimethyl terephthalate (DMT) with ethanol. This reaction is also typically catalyzed, often by metal acetates, and involves the exchange of the methyl group of the ester with an ethyl group from the alcohol.

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: A common and effective method for monitoring the reaction progress is through Thin-Layer Chromatography (TLC).[1] By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting material standards, you can visually track the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to this compound.

Q3: What are the typical purification methods for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Washing and Extraction: The crude product is often washed with a basic solution, like sodium bicarbonate, to neutralize the acid catalyst and remove any unreacted terephthalic acid.[2] This is followed by washing with water to remove any remaining salts.

  • Recrystallization: This is a highly effective method for purifying solid this compound. The crude product is dissolved in a hot solvent (e.g., ethanol or a mixture of solvents) and allowed to cool slowly, leading to the formation of pure crystals.

  • Vacuum Distillation: For liquid impurities or to achieve very high purity, vacuum distillation can be employed. This technique separates compounds based on their boiling points at reduced pressure.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Verify reaction completion using TLC. If starting material is still present, consider extending the reaction time or increasing the reaction temperature. Ensure efficient stirring to promote contact between reactants and catalyst.
Equilibrium Limitation (Fischer Esterification) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.
Catalyst Inactivity or Insufficient Amount Ensure the catalyst is active and used in the appropriate concentration. For Fischer esterification, concentrated sulfuric acid is a common choice. For transesterification, ensure the metal acetate (B1210297) catalyst is of good quality. The optimal catalyst concentration should be determined experimentally, but a general starting point is a catalytic amount relative to the limiting reagent.
Presence of Water in Reactants or Solvents Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield. Use anhydrous ethanol and dry glassware.
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur. The optimal temperature depends on the specific method and catalyst used. For Fischer esterification with sulfuric acid, refluxing ethanol (around 78 °C) is common. For transesterification, temperatures are typically higher.
Problem 2: Product is Impure (e.g., off-color, incorrect melting point)
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials If TLC or other analytical methods indicate the presence of starting materials, the reaction may not have gone to completion. See "Incomplete Reaction" under Problem 1 . Purification via recrystallization or column chromatography can remove unreacted starting materials.
Formation of Byproducts Monoethyl terephthalate: This is a common byproduct if the esterification is incomplete. It can be removed by washing the organic phase with a basic solution (e.g., sodium bicarbonate), which will deprotonate the carboxylic acid group of the monoester, making it water-soluble. Side reactions from high temperatures: Charring or decomposition can occur at excessively high temperatures, leading to colored impurities. Ensure the reaction temperature is controlled. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities.
Residual Catalyst Acid or metal catalysts can contaminate the final product. Thoroughly wash the crude product as described in the purification protocol. For example, washing with a sodium bicarbonate solution will neutralize and remove an acid catalyst.

Experimental Protocols

Fischer Esterification of Terephthalic Acid with Ethanol

This protocol describes the synthesis of this compound from terephthalic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Terephthalic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add terephthalic acid and a large excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the terephthalic acid spot on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a large volume of water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by recrystallization from ethanol.

Transesterification of Dimethyl Terephthalate (DMT) with Ethanol

This protocol outlines the synthesis of this compound from dimethyl terephthalate and ethanol.

Materials:

  • Dimethyl terephthalate (DMT)

  • Anhydrous ethanol

  • Transesterification catalyst (e.g., zinc acetate)

  • Round-bottom flask

  • Distillation apparatus

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Combine dimethyl terephthalate, a molar excess of anhydrous ethanol, and a catalytic amount of zinc acetate in a round-bottom flask equipped with a distillation head and a magnetic stir bar.

  • Heat the mixture to a temperature that allows for the distillation of the methanol (B129727) byproduct (the boiling point of methanol is approximately 65 °C). The removal of methanol drives the equilibrium towards the formation of this compound.

  • Continue heating and distilling off methanol until the reaction is complete. The reaction progress can be monitored by observing the cessation of methanol distillation or by analytical techniques such as GC-MS.

  • After the reaction is complete, allow the mixture to cool.

  • The excess ethanol can be removed by distillation.

  • The crude this compound can then be purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on this compound Yield in Transesterification of DMT with Ethanol
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
Zinc Acetate0.51805~95~90
Sodium Methoxide1.0704>98>95
Titanium(IV) butoxide0.22003~98~92
Note:Data is compiled from various sources and represents typical values. Actual results may vary depending on specific experimental conditions.
Table 2: Effect of Reaction Temperature on this compound Yield in Fischer Esterification
CatalystTemperature (°C)Reaction Time (h)Molar Ratio (Ethanol:TPA)Yield (%)
H₂SO₄78 (Reflux)4810:1~85
H₂SO₄1002410:1~90
H₂SO₄120 (autoclave)1210:1>95
Note:Data is compiled from various sources and represents typical values. Higher temperatures may require sealed reaction vessels to prevent solvent loss.

Mandatory Visualizations

experimental_workflow_fischer cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Terephthalic Acid & Excess Ethanol catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Heat to Reflux (e.g., ~78°C) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor quench 5. Cool & Quench in Water monitor->quench neutralize 6. Neutralize with NaHCO₃ Solution quench->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate 9. Evaporate Solvent dry->evaporate recrystallize 10. Recrystallize evaporate->recrystallize product Pure Diethyl Terephthalate recrystallize->product troubleshooting_low_yield cluster_incomplete_reaction Troubleshoot Incomplete Reaction cluster_other_issues Investigate Other Issues start Low Yield of This compound check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present check_tlc->sm_present Yes no_sm No Starting Material check_tlc->no_sm No extend_time Extend Reaction Time sm_present->extend_time increase_temp Increase Temperature sm_present->increase_temp check_catalyst Check Catalyst Activity & Concentration sm_present->check_catalyst check_water Check for Water (Anhydrous Reagents?) no_sm->check_water check_workup Review Work-up Procedure (e.g., Extraction Efficiency) no_sm->check_workup side_reactions Consider Side Reactions (e.g., from high temp) no_sm->side_reactions

References

Effect of excess solvent on diethyl terephthalate reaction time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Terephthalate (B1205515) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the reaction time during the synthesis of diethyl terephthalate, particularly focusing on the effects of solvent quantity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Fischer esterification of terephthalic acid to this compound taking an unusually long time?

A1: An extended reaction time is often attributed to the concentration of your reactants. While using an excess of the alcohol (ethanol) is necessary to drive the reaction equilibrium towards the product side (Le Chatelier's Principle), an overly large excess can act as too much solvent, diluting the reactants and the acid catalyst.[1][2][3] This dilution leads to a decrease in the reaction rate, significantly prolonging the time required to reach completion. In one documented experiment, using a large excess of ethanol (B145695) (150 ml for 5.82g of terephthalic acid) extended the reaction time to four days.[1]

Q2: What is the visual indicator for the completion of the reaction?

A2: The reaction typically starts as a white suspension of terephthalic acid in ethanol. A key visual cue for the reaction's completion is the transformation of this suspension into a clear, limpid solution.[1] This indicates that the solid terephthalic acid has been fully converted into the soluble this compound ester.

Q3: How can I optimize the amount of solvent to ensure a reasonable reaction time?

A3: The goal is to use enough excess ethanol to favor product formation without excessively diluting the reactants. Based on experimental comparisons, a more appropriate solvent volume would be around 50 ml of ethanol for approximately 5.8g of terephthalic acid, rather than 150 ml.[1] This provides a balance, ensuring the alcohol is in sufficient excess while maintaining a higher concentration of reactants and catalyst to facilitate a faster reaction rate.

Q4: Can using a different solvent help?

A4: In Fischer esterification, the alcohol reactant (ethanol) is typically used as the solvent.[4] This is convenient and helps shift the reaction equilibrium by being present in large excess.[5] Adding a different, non-reactant solvent is generally not recommended as it would only serve to further dilute the reactants and catalyst, potentially slowing down the reaction. For removal of the water byproduct to drive the reaction, a common alternative setup involves using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water.[4]

Data Summary: Solvent Volume vs. Reaction Time

The table below summarizes the experimental results from a Fischer esterification of terephthalic acid, illustrating the direct impact of solvent volume on reaction time.

ParameterExperimental Case (Excess Solvent)Recommended Case (Optimal Solvent)
Terephthalic Acid5.82 g5.82 g
Ethanol (Solvent) Volume150 mL50 mL[1]
Sulfuric Acid (Catalyst)2 mL2 mL
Temperature80 °C80 °C (Reflux)
Reaction Time 4 days [1]Significantly Shorter (Estimated)
Yield 41.77% [1]Potentially Higher / Achieved Faster

Experimental Protocol

The following protocol is for the synthesis of this compound via Fischer esterification, adapted from the literature.[1]

Materials:

  • Terephthalic acid (5.82 g)

  • Absolute Ethanol (50 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Potassium Carbonate (17 g)

  • Water (300 mL)

  • 250 mL Round-bottomed flask

  • Stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place 5.82 g of terephthalic acid and a magnetic stir bar into a 250 mL round-bottomed flask.

  • Add 50 mL of absolute ethanol to the flask.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath and maintain stirring.

  • Continue the reaction under reflux until the white suspension fully dissolves, indicating the formation of a clear solution.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Prepare a separate solution by dissolving 17 g of potassium carbonate in 300 mL of water.

  • Slowly pour the cooled reaction mixture into the potassium carbonate solution to neutralize the excess acid.

  • If necessary, reduce the volume of the resulting solution by gentle heating (e.g., 60°C) to encourage precipitation of the product.

  • Cool the mixture to induce crystallization of the this compound.

  • Isolate the solid product by vacuum filtration, wash the crystals with cold water, and allow them to dry thoroughly.

Visualization of Solvent Effect

The following diagram illustrates the logical relationship between the quantity of solvent used and the resulting reaction time.

G cluster_0 cluster_1 Optimal Path cluster_2 Excess Solvent Path start Reaction Start (Terephthalic Acid + Ethanol) optimal_solvent Optimal Solvent Volume start->optimal_solvent excess_solvent Excessive Solvent Volume start->excess_solvent optimal_conc Higher Reactant & Catalyst Concentration optimal_solvent->optimal_conc fast_rate Faster Reaction Rate optimal_conc->fast_rate short_time Shorter Reaction Time fast_rate->short_time dilute_conc Diluted Reactant & Catalyst Concentration excess_solvent->dilute_conc slow_rate Slower Reaction Rate dilute_conc->slow_rate long_time Longer Reaction Time slow_rate->long_time

Caption: Effect of solvent volume on reaction rate and time.

References

Technical Support Center: Efficient PET Ethanolysis to Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET) to diethyl terephthalate (DET).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for PET ethanolysis?

A1: A variety of catalysts are employed for PET ethanolysis, broadly categorized as:

  • Metal-based catalysts: Acetates, oxides, and chlorides of metals like zinc, magnesium, cobalt, and titanium are widely used. Zinc acetate (B1210297) is a classic and effective catalyst.[1][2][3]

  • Ionic liquids: These are salts that are liquid at low temperatures and can act as both catalyst and solvent.[4]

  • Organocatalysts: These are metal-free organic molecules, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), that can effectively catalyze the reaction.

  • Heterogeneous catalysts: These are solid catalysts, such as metal oxides supported on silica (B1680970) or alumina, which can be easily separated from the reaction mixture.[5]

Q2: What are the typical reaction conditions for PET ethanolysis?

A2: Reaction conditions can vary significantly depending on the catalyst used. Generally, the process involves heating PET with an excess of ethanol (B145695) under pressure. Typical temperature ranges are between 160-280°C, with reaction times from 30 minutes to several hours.[1][6] The use of a catalyst is crucial to achieve high conversion and yield within a reasonable timeframe.

Q3: How can I improve the yield of this compound (DET)?

A3: To improve the yield of DET, consider the following factors:

  • Catalyst selection and concentration: The choice of catalyst and its concentration are critical. Highly active catalysts can significantly increase the reaction rate and yield.

  • Ethanol-to-PET ratio: A higher molar ratio of ethanol to PET can shift the equilibrium towards the product side, favoring the formation of DET.

  • Temperature and reaction time: Optimizing the reaction temperature and time is essential. Higher temperatures generally increase the reaction rate, but can also lead to side reactions and degradation of the product.

  • Efficient mixing: Proper agitation ensures good contact between the catalyst, PET, and ethanol, which is crucial for a high reaction rate.

Q4: What are the main by-products in PET ethanolysis, and how can I minimize them?

A4: The main by-products in PET ethanolysis are typically oligomers of PET that have not been fully depolymerized and sometimes, unwanted side-reaction products from the degradation of ethanol or the product at high temperatures. To minimize by-products:

  • Ensure complete depolymerization by optimizing reaction time and temperature.

  • Use a highly selective catalyst.

  • Employ a suitable purification method, such as distillation or recrystallization, to separate the desired DET from by-products.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low PET Conversion 1. Inefficient catalyst. 2. Insufficient reaction temperature or time. 3. Poor mixing. 4. Catalyst deactivation.1. Select a more active catalyst or increase catalyst loading. 2. Optimize reaction temperature and time based on literature for the specific catalyst.[4] 3. Ensure efficient stirring to create a homogenous reaction mixture. 4. For reusable catalysts, check for deactivation and consider regeneration or using fresh catalyst.
Low Yield of this compound (DET) 1. Incomplete reaction. 2. Side reactions occurring. 3. Product degradation at high temperatures. 4. Inefficient product recovery and purification.1. Increase reaction time or temperature to drive the reaction to completion. 2. Use a more selective catalyst to minimize the formation of by-products. 3. Avoid excessively high reaction temperatures.[4] 4. Optimize the purification process (e.g., distillation, recrystallization) to maximize the recovery of pure DET.
Catalyst Deactivation/ Difficult Recovery 1. For heterogeneous catalysts, active sites may be blocked or leached into the reaction mixture. 2. For homogeneous catalysts, separation from the product mixture can be challenging.1. Consider catalyst regeneration procedures as specified by the manufacturer or in the literature. 2. For homogeneous catalysts, explore extraction or distillation methods for separation. For new experiments, consider using a heterogeneous catalyst for easier separation.[5]
Product Contamination/ Discoloration 1. Impurities in the starting PET waste. 2. Side reactions leading to colored by-products. 3. Catalyst residues in the final product.1. Pre-treat the PET waste to remove contaminants. 2. Optimize reaction conditions to minimize side reactions. 3. Ensure complete removal of the catalyst during the purification step.

Quantitative Data Presentation

Table 1: Comparison of Catalysts for PET Alcoholysis

CatalystAlcoholTemperature (°C)Time (h)PET Conversion (%)Product Yield (%)Reference
Zinc AcetateMethanol1400.33>9898 (DMT)[4]
FeCl₃Ethanol160-18024>9898-99 (DET)[6]
K₂CO₃Methanol2524-93.1 (DMT)[4]
Na₂SiO₃Methanol160-200-7463 (DMT)[4]
[Co(dcype)Cl₂]Ethylene Glycol-0.1788- (BHET)[4]
Ti-BAEthylene Glycol2173.3-90.01 (BHET)[7]

Note: DMT = Dimethyl terephthalate, DET = this compound, BHET = Bis(2-hydroxyethyl) terephthalate. The principles of catalysis are similar across these alcoholysis reactions.

Experimental Protocols

Protocol 1: PET Ethanolysis using Zinc Acetate Catalyst

This protocol is adapted from a standard procedure for PET glycolysis.[8]

Materials:

  • Waste PET flakes (10 g)

  • Anhydrous ethanol (50 mL)

  • Zinc acetate (0.5 g)

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Thermometer

  • Heating mantle with magnetic stirrer

  • Beakers

  • Filtration apparatus

Procedure:

  • Place the PET flakes (10 g), anhydrous ethanol (50 mL), and zinc acetate (0.5 g) into the three-necked round-bottom flask.

  • Assemble the reflux condenser and thermometer.

  • Heat the mixture to reflux with constant stirring. The reaction temperature should be maintained around the boiling point of ethanol under the reaction pressure.

  • Continue the reaction for 4-6 hours. The solid PET flakes should gradually dissolve as the reaction progresses.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by vacuum distillation.

Visualizations

PET_Ethanolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products PET_Waste PET Waste Reactor Reactor PET_Waste->Reactor Ethanol Ethanol Ethanol->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Distillation Distillation/ Recrystallization Filtration->Distillation Catalyst_Recovery Catalyst Recovery Filtration->Catalyst_Recovery for heterogeneous catalysts DET This compound Distillation->DET EG Ethylene Glycol Distillation->EG

Caption: Experimental workflow for PET ethanolysis to this compound.

Catalyst_Selection_Logic Start Start: Need to select a catalyst for PET ethanolysis High_Activity High Activity & Yield a Priority? Start->High_Activity Easy_Separation Ease of Separation Critical? High_Activity->Easy_Separation Yes Cost_Sensitivity Cost a Major Constraint? High_Activity->Cost_Sensitivity No Easy_Separation->Cost_Sensitivity No Heterogeneous Consider Heterogeneous Catalysts (e.g., Supported Metal Oxides) Easy_Separation->Heterogeneous Yes Metal_Salts Consider Metal Salts (e.g., Zinc Acetate) Cost_Sensitivity->Metal_Salts Yes Organocatalysts Consider Organocatalysts (e.g., TBD) Cost_Sensitivity->Organocatalysts No Ionic_Liquids Consider Ionic Liquids (can be high cost) Cost_Sensitivity->Ionic_Liquids No

References

Removing water contamination in diethyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to water contamination during the synthesis of diethyl terephthalate (B1205515).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of diethyl terephthalate, with a focus on problems related to water contamination.

Issue 1: Low or No Product Yield

Q: My this compound synthesis reaction is resulting in a very low yield or no product at all. What are the likely causes related to water?

A: A low or non-existent yield in this compound synthesis via Fischer esterification is frequently linked to the presence of water. The reaction between terephthalic acid and ethanol (B145695) is a reversible equilibrium. Water is a byproduct, and its presence shifts the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.[1]

Here are the primary causes and troubleshooting steps:

  • Incomplete Water Removal: The most common issue is the inadequate removal of water produced during the reaction.

    • Solution: Employ a water removal technique such as azeotropic distillation with a Dean-Stark apparatus, the use of desiccants like 3Å molecular sieves, or using a large excess of the ethanol reactant to drive the equilibrium towards the product side.[2]

  • Wet Reactants or Solvents: Using reagents or solvents with a high initial water content will inhibit the reaction from the start.

    • Solution: Ensure all reactants, particularly the ethanol, and any solvents are anhydrous. Glassware should be thoroughly dried before use, for instance, by oven-drying.

  • Ineffective Catalyst: The acid catalyst (e.g., sulfuric acid) can be deactivated by water.

    • Solution: Use a fresh, concentrated acid catalyst. Concentrated sulfuric acid itself can act as a dehydrating agent, helping to remove water from the reaction mixture.[3]

Issue 2: Problems with Azeotropic Distillation (Dean-Stark Apparatus)

Q: I am using a Dean-Stark apparatus to remove water, but I am not collecting any water in the trap. What could be wrong?

A: This is a frequent problem with several potential causes:

  • Insufficient Heating: The reaction mixture must be heated to a temperature where the azeotrope of the solvent (e.g., toluene) and water boils and distills into the condenser.

    • Solution: Ensure your heating mantle or oil bath is set to the appropriate temperature to achieve and maintain a steady reflux.

  • Leaks in the System: If there are any leaks in the glassware joints, the vapor will escape before it can be condensed and collected.

    • Solution: Check that all ground glass joints are properly sealed. Using a small amount of grease on the joints can ensure a tight seal.

  • No Reaction Occurring: If the esterification reaction is not proceeding, no water will be produced to be collected.

    • Solution: Verify that the acid catalyst has been added and is active. Also, confirm that the reactants are of sufficient purity.

Q: The solvent in my Dean-Stark trap is cloudy or has formed an emulsion. How can I resolve this?

A: Cloudiness or emulsion formation in the Dean-Stark trap can interfere with the separation of water.

  • Cause: This can be due to the solubility of the alcohol in the azeotropic solvent or the presence of impurities.

    • Solution: Adding a small amount of a saturated brine solution to the trap can sometimes help to break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components in it.

Issue 3: Issues with Desiccants (Molecular Sieves)

Q: I added molecular sieves to my reaction, but the yield is still low. What went wrong?

A: Several factors can limit the effectiveness of molecular sieves:

  • Saturated Sieves: The molecular sieves may have absorbed their maximum capacity of water.

    • Solution: You may need to add a larger quantity of activated sieves.

  • Inactive Sieves: Molecular sieves must be activated before use to remove any pre-adsorbed water.

    • Solution: Activate the molecular sieves by heating them in a laboratory oven at a temperature between 175-260°C for type 3A sieves, and then allowing them to cool in a desiccator before use.[4][5]

  • Poor Mixing: If the reaction mixture is not adequately stirred, the water molecules may not come into contact with the desiccant.

    • Solution: Ensure efficient stirring throughout the reaction to facilitate contact between the reaction medium and the molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: The synthesis of this compound from terephthalic acid and ethanol is a classic example of a Fischer esterification reaction. This reaction is an equilibrium process, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. Water is a product of the forward reaction. According to Le Chatelier's principle, the presence of a product (water) will shift the equilibrium to the left, favoring the reactants (terephthalic acid and ethanol) and thus decreasing the yield of the desired this compound.[1] Continuous removal of water as it is formed is therefore essential to drive the reaction to completion and achieve a high yield.[2]

Q2: What are the most common methods for removing water during this compound synthesis?

A2: The three most common laboratory methods are:

  • Azeotropic Distillation: This technique involves using a solvent (an entrainer), such as toluene (B28343), that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation in a Dean-Stark apparatus, the denser water separates and is collected, while the solvent returns to the reaction flask.[6]

  • Use of Desiccants: A chemical drying agent, most commonly 3Å molecular sieves, is added directly to the reaction mixture to adsorb the water as it is formed.[7] The acid catalyst, often concentrated sulfuric acid, can also serve as a dehydrating agent.[3]

  • Using an Excess of Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can shift the equilibrium towards the products.[8]

Q3: How do I choose the best water removal method for my experiment?

A3: The choice of method depends on several factors:

  • Scale of the Reaction: For large-scale reactions, azeotropic distillation is often more practical and cost-effective than using large quantities of desiccants.

  • Reaction Temperature: Azeotropic distillation requires heating the reaction to the boiling point of the azeotrope. If your reactants or products are heat-sensitive, using molecular sieves at a lower temperature might be preferable.

  • Cost and Availability of Reagents: Using a large excess of ethanol is a simple method but may be costly depending on the price and quantity required. Molecular sieves are effective but need to be activated and can add to the cost.

  • Equipment Availability: Azeotropic distillation requires a specific glassware setup (Dean-Stark trap).

Q4: Can I use other desiccants besides molecular sieves?

A4: While other desiccants like anhydrous calcium sulfate (B86663) (Drierite) or anhydrous sodium sulfate exist, 3Å molecular sieves are generally preferred for this reaction. This is because their pore size is small enough to trap water molecules but too small to trap the larger ethanol or this compound molecules, thus avoiding interference with the reaction.

Data Presentation

Table 1: Comparison of Water Removal Methods in Esterification Reactions

Note: The following data is compiled from various sources and should be used for illustrative comparison. Actual yields and reaction times are highly dependent on specific reaction conditions such as catalyst, temperature, and scale.

Water Removal MethodTypical Reagents/SetupReported Yield (%)Relative Reaction TimeAdvantagesDisadvantages
Excess Alcohol Large excess of ethanol (can act as solvent)40-60%LongSimple setup, no additional reagents for water removal needed.Requires large amounts of alcohol, may require longer reaction times to reach equilibrium, and necessitates removal of excess alcohol during workup.
Azeotropic Distillation Dean-Stark trap, toluene as entrainer>85%ModerateHighly efficient water removal, allows for monitoring of reaction progress by observing water collection.Requires specific glassware, higher reaction temperatures, and an additional solvent that needs to be removed.
Desiccants 3Å Molecular Sieves90-95%[6]Moderate to LongCan be used at lower temperatures, simple to add to the reaction mixture.Cost of sieves, requires activation before use, can be saturated, and requires filtration to remove.

Experimental Protocols

Protocol 1: this compound Synthesis using Azeotropic Distillation

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add terephthalic acid (1.0 eq), ethanol (2.2 eq), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq), and toluene (as the azeotropic solvent).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap. The theoretical amount of water can be calculated beforehand to monitor the reaction's progress.

  • Workup: Allow the reaction mixture to cool to room temperature. Drain the collected water from the trap. The reaction mixture can then be worked up by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the this compound and purification by distillation or recrystallization.

Protocol 2: this compound Synthesis using Molecular Sieves

  • Apparatus Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (1.0 eq) and a sufficient amount of ethanol to act as the solvent.

  • Desiccant Activation: Prior to the reaction, activate 3Å molecular sieves by heating them in an oven and allowing them to cool in a desiccator.

  • Reagents: Add the activated 3Å molecular sieves (e.g., 1-2 g per 10 mmol of terephthalic acid) to the reaction flask, followed by the addition of a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The molecular sieves will adsorb the water produced during the esterification.

  • Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the molecular sieves by filtration. The filtrate can then be processed as described in Protocol 1 (neutralization, extraction, and purification).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction and Water Removal cluster_workup Workup and Purification reactants Combine Terephthalic Acid, Ethanol, and Catalyst heat Heat to Reflux reactants->heat glassware Assemble Dry Glassware (Flask, Condenser, etc.) glassware->reactants water_removal Continuous Water Removal heat->water_removal monitor Monitor Reaction (e.g., TLC, Water Collection) water_removal->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize Acid Catalyst cool->neutralize extract Extract this compound neutralize->extract purify Purify Product (Distillation/Recrystallization) extract->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide Troubleshooting Logic for Low Yield cluster_water_removal_issues Water Removal Issues cluster_reagent_issues Reagent Issues cluster_condition_issues Reaction Condition Issues start Low Yield of This compound q1 Is water being effectively removed? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Are reactants and catalyst of good quality? q1_yes->q2 ds_check Using Dean-Stark? Check for leaks and sufficient heating. q1_no->ds_check ms_check Using Molecular Sieves? Ensure they are activated and not saturated. q1_no->ms_check excess_alcohol_check Using Excess Alcohol? Ensure a large enough excess is used. q1_no->excess_alcohol_check q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No q3 Are reaction conditions (time, temp) optimal? q2_yes->q3 reagent_purity Check purity of terephthalic acid and ethanol. q2_no->reagent_purity catalyst_activity Use fresh, active acid catalyst. q2_no->catalyst_activity anhydrous_cond Ensure anhydrous reactants and solvents. q2_no->anhydrous_cond q3_no No q3->q3_no No end Consult further literature or technical support. q3->end Yes increase_time Increase reaction time. q3_no->increase_time increase_temp Increase reaction temperature (if appropriate). q3_no->increase_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl terephthalate (B1205515). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of diethyl terephthalate, their potential causes, and recommended solutions.

Problem StatementPotential Cause(s)Recommended Solution(s)
Low product yield Incomplete reaction: The Fischer esterification is an equilibrium reaction. Insufficient reaction time or suboptimal temperature can lead to low conversion.[1][2]- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (terephthalic acid) is still present after the planned reaction time, consider extending the reflux period.[3] - Optimize temperature: Ensure the reaction is maintained at a suitable temperature to favor ester formation without promoting side reactions. For the synthesis of this compound from terephthalic acid and ethanol (B145695) with a sulfuric acid catalyst, a temperature of around 80°C has been used.[3] - Use excess alcohol: Employing a large excess of ethanol can shift the equilibrium towards the product side, increasing the yield.[4]
Loss of product during workup: this compound has some solubility in water, which can lead to losses during the aqueous washing steps.- Minimize aqueous washing: Use the minimum amount of water necessary for washing. - Back-extraction: Extract the aqueous washings with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
Product is contaminated with a white solid Incomplete esterification: The presence of a white solid impurity could be unreacted terephthalic acid or the intermediate product, monoethyl terephthalate. Terephthalic acid is poorly soluble in most organic solvents, while monoethyl terephthalate may co-precipitate with the desired product.- Ensure complete dissolution: At the end of the reaction, the reaction mixture should be a clear solution, indicating that all the terephthalic acid has reacted.[3] - Purification by recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixed solvent system like ethanol/water, can effectively remove these impurities.[5][6] - Alkaline wash: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate or potassium carbonate solution) will convert the acidic impurities (terephthalic acid and monoethyl terephthalate) into their more water-soluble salts, which can then be removed in the aqueous phase.[3]
Oily or low-melting point product Presence of diethyl ether: A potential side reaction in the acid-catalyzed reaction of ethanol is the formation of diethyl ether, especially at higher temperatures (above 140°C).[7] Diethyl ether is a low-boiling point liquid and its presence can make the product appear oily.- Control reaction temperature: Carefully control the reaction temperature to stay below the temperature at which significant ether formation occurs. For ethanol, this is typically below 130-140°C.[7] - Removal during solvent evaporation: Diethyl ether is volatile and can be removed along with the excess ethanol during the solvent evaporation step.
Product discoloration (yellowish tinge) Impurities in starting materials: The purity of the starting terephthalic acid can affect the color of the final product.- Use high-purity starting materials: Ensure that the terephthalic acid and ethanol used are of high purity.
Degradation during heating: Prolonged heating at high temperatures can lead to product degradation and the formation of colored impurities.- Minimize reaction time and temperature: Use the minimum reaction time and temperature necessary to achieve complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from terephthalic acid and ethanol?

A1: The primary reaction is the Fischer esterification. In this acid-catalyzed reaction, the two carboxylic acid groups of terephthalic acid react with ethanol to form the corresponding diethyl ester, with water as a byproduct.[2][3] The reaction is an equilibrium process, and steps are often taken to drive it towards the formation of the product.[4]

Q2: What are the common side reactions to be aware of during the synthesis of this compound?

A2: The two main side reactions are:

  • Incomplete Esterification: The reaction may stop after only one of the carboxylic acid groups has been esterified, resulting in the formation of monoethyl terephthalate . This is a common byproduct if the reaction does not go to completion.

  • Ether Formation: The acid catalyst (e.g., sulfuric acid) can catalyze the dehydration of ethanol to form diethyl ether , particularly at elevated temperatures (typically above 130-140°C).[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (terephthalic acid) and a pure sample of the product (if available). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is a suitable method for purifying the crude this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water can be effective solvent systems for this compound.[5][6] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[8]

Q5: What analytical techniques can be used to confirm the purity and identity of the synthesized this compound?

A5: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the structure of the this compound and identify the presence of impurities like monoethyl terephthalate or unreacted ethanol.[3][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to assess the purity of the this compound and detect volatile byproducts like diethyl ether.[11][12][13]

  • Melting Point: A sharp melting point close to the literature value (42-44°C) is a good indicator of purity.[3] A broad melting range suggests the presence of impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification [3]

Materials:

  • Terephthalic acid (5.82 g)

  • Ethanol (150 mL)

  • Concentrated sulfuric acid (2 mL)

  • Potassium carbonate (17 g)

  • Water

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine terephthalic acid (5.82 g), ethanol (150 mL), and concentrated sulfuric acid (2 mL).

  • Heat the reaction mixture to 80°C in an oil bath with stirring.

  • Maintain the reaction at this temperature for an extended period (e.g., 4 days), or until the solid terephthalic acid has completely dissolved, indicating the reaction is complete.

  • Allow the flask to cool to room temperature.

  • In a separate beaker, dissolve potassium carbonate (17 g) in water (300 mL).

  • Pour the cooled reaction mixture into the potassium carbonate solution. Some frothing may be observed.

  • Gently heat the resulting solution on a hotplate at 60°C to evaporate some of the solvent until the volume is reduced to approximately 300 mL.

  • Allow the solution to cool, which should induce the precipitation of the this compound product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the product thoroughly.

Note: The long reaction time in this protocol is attributed to the large excess of solvent used. Optimizing the solvent volume could potentially reduce the required reaction time.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield (Hypothetical Data for Illustrative Purposes)

EntryMolar Ratio (TA:EtOH)Catalyst (mol% H₂SO₄)Temperature (°C)Time (h)Yield (%)Purity (%)
11:10580247595
21:20580248596
31:201080128897
41:205100248090 (Note 1)
51:20580489098

Note 1: Decreased purity at higher temperatures may be attributed to the formation of side products such as diethyl ether.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction TA Terephthalic Acid MET Monoethyl Terephthalate TA->MET + EtOH - H₂O Catalyst H₂SO₄ (catalyst) EtOH Ethanol DET This compound MET->DET + EtOH - H₂O H2O Water DEE Diethyl Ether (Side Product) Heat Heat EtOH_side 2x Ethanol EtOH_side->DEE - H₂O (Higher Temp)

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Fischer Esterification Start->Reaction Workup Aqueous Workup Reaction->Workup Analysis Product Analysis (TLC, NMR, GC-MS) Workup->Analysis Pure Pure Product (≥98%) Analysis->Pure Impure Impure Product Analysis->Impure LowYield Low Yield Analysis->LowYield Troubleshoot_Impurity Troubleshoot Impurity Impure->Troubleshoot_Impurity Troubleshoot_Yield Troubleshoot Yield LowYield->Troubleshoot_Yield Optimize_Purification Optimize Purification (Recrystallization, Wash) Troubleshoot_Impurity->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Troubleshoot_Yield->Optimize_Reaction Optimize_Reaction->Reaction Re-run with optimized conditions Optimize_Purification->Reaction Re-run with improved purification

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Purification of Synthesized Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized diethyl terephthalate (B1205515) (DET).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of diethyl terephthalate in a question-and-answer format.

Q1: My crude this compound is a brownish or yellowish solid/oil. What are the likely impurities and how can I remove them?

A1: A discolored crude product typically indicates the presence of unreacted starting materials or byproducts. The most common impurities include:

  • Unreacted Terephthalic Acid: Incomplete esterification leaves behind the solid, high-melting-point terephthalic acid.

  • Monoethyl Terephthalate: This is an intermediate of the esterification reaction and is more polar than the desired this compound.

  • Acid Catalyst Residue: If a strong acid like sulfuric acid was used, it needs to be neutralized and removed.

  • Colored Byproducts: Side reactions at elevated temperatures can generate colored impurities.

Initial Purification Step: A simple and effective first step is an alkaline wash. Dissolve your crude product in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Wash the organic solution with a 10% sodium bicarbonate or potassium carbonate solution.[1] This will react with and extract acidic impurities like unreacted terephthalic acid, monoethyl terephthalate, and the acid catalyst into the aqueous layer. Follow this with a water wash to remove any remaining base and salts. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) before evaporating the solvent.

Q2: After the initial wash, my this compound is still not pure. What is the next purification step I should try?

A2: Recrystallization is a powerful technique for purifying solids. This compound is a solid at room temperature with a melting point of 43-45°C, making it a good candidate for recrystallization.[2]

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for the similar compound dimethyl terephthalate (DMT), esters (like ethyl acetate) and ketones (like acetone) are good solvents, while alcohols (like ethanol (B145695) and methanol) are also commonly used.[3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective.

Q4: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the recrystallization temperature. This is a common problem, especially with impure compounds that have a depressed melting point. To resolve this:

  • Add more solvent: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to lower the saturation point.

  • Lower the cooling rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.

Q5: Recrystallization gave me a low yield. What are the common causes?

A5: A low yield from recrystallization is often due to:

  • Using too much solvent: This keeps more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to dissolve your solid.

  • Cooling the solution too quickly: This can trap impurities in the crystals.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize in the funnel. To prevent this, use a pre-heated funnel and a slight excess of solvent.

Q6: My this compound is a persistent oil even at room temperature. How can I purify it?

A6: If your product is an oil due to significant impurities, vacuum distillation or column chromatography are the preferred purification methods. An oily product suggests the presence of impurities that significantly depress the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, proceed to one of the following advanced purification techniques.

Q7: When should I use vacuum distillation to purify this compound?

A7: Vacuum distillation is ideal for separating this compound from non-volatile or very high-boiling impurities. Since this compound has a high boiling point (302°C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition.[4]

Q8: What are the typical conditions for vacuum distillation of this compound?

Q9: When is column chromatography the best choice for purification?

A9: Column chromatography is particularly useful for separating this compound from impurities with similar boiling points but different polarities, such as isomers (diethyl isophthalate, diethyl phthalate) or other ester byproducts. It is a very effective method for achieving high purity, albeit often with lower yields compared to distillation and being more labor-intensive.

Q10: How do I perform column chromatography for this compound?

A10: A common setup for column chromatography of moderately polar compounds like this compound is using silica (B1680970) gel as the stationary phase and a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) as the mobile phase. The ideal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for TLC analysis is a 4:1 mixture of hexanes to ethyl acetate.[6][7] The goal is to achieve an Rf value of approximately 0.2-0.4 for this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₄O₄[2]
Molecular Weight222.24 g/mol [2]
AppearanceWhite to pale cream crystalline solid[2]
Melting Point43-45 °C[2]
Boiling Point302 °C (at 760 mmHg)[4]

Table 2: Purity Levels Achievable with Different Purification Methods (Typical Estimates)

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Notes
Alkaline Wash85-95%90-97%Effective for removing acidic impurities.
Recrystallization90-97%>99%Purity is highly dependent on solvent choice and technique.
Vacuum Distillation90-98%>99.5%Excellent for removing non-volatile or very high-boiling impurities.
Column ChromatographyAny>99.8%Capable of achieving very high purity by separating closely related compounds.

Table 3: Solubility of Dimethyl Terephthalate (DMT) in Various Solvents at Different Temperatures*

SolventTemperature (°C)Solubility (mole fraction)
Methanol250.004
400.011
Ethanol250.003
400.007
Acetone250.038
400.083
Ethyl Acetate250.045
400.098
*Data for this compound is not readily available; Dimethyl Terephthalate is a close structural analog and provides a good estimate for solvent selection.

Experimental Protocols

This section provides detailed methodologies for the key purification techniques.

Protocol 1: Purification by Alkaline Wash and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, at a concentration of approximately 10-20% (w/v).

  • Alkaline Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 10% aqueous sodium bicarbonate solution. Shake gently, venting frequently to release any pressure from CO₂ evolution. Drain the aqueous layer. Repeat the wash.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude, washed this compound.

  • Recrystallization from Ethanol/Water:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol to just dissolve the solid.

    • While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a Claisen adapter to place a capillary tube or ebulliator to ensure smooth boiling. Ensure all glassware is free of cracks and the vacuum connections are secure.

  • Heating: Heat the distillation flask using a heating mantle with a stirrer.

  • Vacuum: Slowly and carefully apply vacuum to the system.

  • Distillation: Heat the flask to the boiling point of this compound at the applied pressure. Collect the fraction that distills over at a constant temperature. The first fraction may contain lower-boiling impurities, and the temperature may rise as the pure compound begins to distill.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC) with a silica gel plate, determine a solvent system of ethyl acetate and hexanes that gives an Rf value of approximately 0.2-0.4 for this compound. A good starting point is 20% ethyl acetate in hexanes (1:4 v/v).[6][7]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the eluent).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column. Collect fractions in test tubes as the solvent elutes from the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

PurificationWorkflow Crude_DET Crude this compound Alkaline_Wash Alkaline Wash (e.g., 10% NaHCO3) Crude_DET->Alkaline_Wash Washed_DET Washed this compound Alkaline_Wash->Washed_DET Recrystallization Recrystallization (e.g., Ethanol/Water) Washed_DET->Recrystallization Vacuum_Distillation Vacuum Distillation Washed_DET->Vacuum_Distillation Column_Chromatography Column Chromatography Washed_DET->Column_Chromatography Pure_DET_Crystals Pure this compound Crystals Recrystallization->Pure_DET_Crystals Pure_DET_Distillate Pure this compound Distillate Vacuum_Distillation->Pure_DET_Distillate Pure_DET_Fractions Pure this compound Fractions Column_Chromatography->Pure_DET_Fractions

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization decision decision solution solution Start Recrystallization Attempt OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more solvent, re-heat, and cool slowly OilingOut->AddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No ScratchSeed Scratch flask or add seed crystal NoCrystals->ScratchSeed Yes MinimizeSolvent Use minimum amount of hot solvent LowYield->MinimizeSolvent Yes Success Successful Crystallization LowYield->Success No AddSolvent->Start Concentrate Concentrate solution (evaporate some solvent) ScratchSeed->Concentrate Concentrate->Start MinimizeSolvent->Start

Caption: Troubleshooting logic for common recrystallization problems.

References

Validation & Comparative

A Researcher's Guide to Diethyl Terephthalate Certified Reference Material for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, providing a benchmark for method validation, calibration, and ensuring the traceability of measurement results. This guide offers an objective comparison of Diethyl terephthalate (B1205515) Certified Reference Material and its role in the precise analysis of related compounds, supported by experimental data and detailed protocols.

The Role of Diethyl Terephthalate CRM in Analytical Methodologies

This compound is a diester of terephthalic acid and ethanol, primarily used as an intermediate in the production of polyesters.[1] Its presence and the levels of its impurities are critical quality attributes in various manufacturing processes. A Certified Reference Material for this compound provides a highly characterized and pure standard, essential for the accurate quantification and identification in analytical tests.[2][3]

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of this compound and related phthalate (B1215562) esters.[4][5][6] The use of a CRM is indispensable for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Creating accurate calibration curves for the quantification of this compound in unknown samples.

  • Quality Control: Serving as a quality control sample to monitor the ongoing performance of analytical procedures.

Comparative Analysis of Related Phthalate and Terephthalate Esters

In many analytical scenarios, the objective is not only to quantify this compound but also to separate and identify it from other structurally similar compounds that may be present as impurities or co-contaminants. The performance of an analytical method can be evaluated by its ability to resolve this compound from these related substances.

The following table summarizes key analytical data for this compound and a selection of common phthalate esters, which can be considered analytical alternatives or potential interferents. The data is compiled from typical GC-MS and HPLC methodologies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical GC Retention Time (min)Key Mass Fragments (m/z)
This compound C12H14O4222.2410.5222, 177, 149
Dimethyl phthalateC10H10O4194.198.2194, 163, 133
Diethyl phthalateC12H14O4222.249.5222, 177, 149
Dibutyl phthalateC16H22O4278.3412.8278, 223, 149
Benzyl butyl phthalateC19H20O4312.3615.1312, 149, 91

Note: Retention times are illustrative and can vary significantly based on the specific analytical column and conditions used.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the analysis of this compound and related compounds using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dissolve the material to be tested in the same solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[7]

  • Column: A non-polar or medium-polarity column such as a DB-5ms or Rtx-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[7][8]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including phthalates.

1. Sample Preparation:

  • Prepare stock and calibration solutions of this compound CRM as described in the GC-MS protocol, using a mobile phase compatible solvent like acetonitrile (B52724) or methanol.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common.[10] For example, a starting condition of 60:40 (acetonitrile:water) can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at 230 nm.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a sample using a Certified Reference Material.

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing crm This compound CRM stock Stock Solution (1 mg/mL) crm->stock sample Test Sample sample_prep Sample Solution sample->sample_prep cal_standards Calibration Standards stock->cal_standards instrument GC-MS or HPLC Analysis cal_standards->instrument sample_prep->instrument raw_data Raw Data (Chromatograms) instrument->raw_data calibration_curve Calibration Curve raw_data->calibration_curve quantification Quantification raw_data->quantification calibration_curve->quantification report Final Report quantification->report

References

A Comparative Analysis of Diethyl Terephthalate vs. Dimethyl Terephthalate in PET Production

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyester (B1180765) synthesis, particularly for polyethylene (B3416737) terephthalate (B1205515) (PET), the choice of starting monomers is a critical determinant of reaction kinetics, processing conditions, and final polymer properties. While purified terephthal-ic acid (PTA) and dimethyl terephthalate (DMT) are the dominant feedstocks used commercially, other dialkyl terephthalates, such as diethyl terephthalate (DET), present alternative, albeit less common, routes to PET production. This guide provides a detailed comparative analysis of the use of DET versus the more traditional DMT in the synthesis of PET, focusing on their chemical pathways, reaction kinetics, and the implications for manufacturing processes.

The production of PET from dialkyl terephthalates is a two-stage process: first, a transesterification reaction with ethylene (B1197577) glycol (EG) to produce bis(2-hydroxyethyl) terephthalate (BHET), and second, a polycondensation reaction of BHET to form the final PET polymer.[1][2]

Transesterification: The Initial Step to BHET

The initial transesterification reaction is where the primary differences between using DET and DMT arise. In this stage, the dialkyl terephthalate reacts with an excess of ethylene glycol in the presence of a catalyst to form BHET and the corresponding alcohol as a byproduct.

For DMT, the reaction is as follows: C₆H₄(CO₂CH₃)₂ + 2 HOCH₂CH₂OH → C₆H₄(CO₂CH₂CH₂OH)₂ + 2 CH₃OH[1]

For DET, the reaction is analogous: C₆H₄(CO₂C₂H₅)₂ + 2 HOCH₂CH₂OH → C₆H₄(CO₂CH₂CH₂OH)₂ + 2 C₂H₅OH

The key difference lies in the byproduct generated: methanol (B129727) from DMT and ethanol (B145695) from DET. This has significant implications for the process conditions. Methanol has a lower boiling point (64.7 °C) compared to ethanol (78.4 °C), which means it can be removed from the reaction mixture at lower temperatures, potentially allowing for milder reaction conditions during the initial phase of transesterification when using DMT.[1] The efficiency of byproduct removal is crucial as it drives the equilibrium of the reversible transesterification reaction forward.

From a kinetic standpoint, the reactivity of the ester group is influenced by the nature of the alkyl group. The smaller methyl group in DMT offers less steric hindrance compared to the ethyl group in DET, which can lead to faster reaction rates for DMT under identical conditions. While direct comparative kinetic studies are scarce, it is a general principle in organic chemistry that less sterically hindered esters react more readily.

Polycondensation: Building the Polymer Chain

Once the BHET monomer is formed, it undergoes polycondensation at elevated temperatures (typically 270-280 °C) and under high vacuum.[1] In this stage, the hydroxyl end groups of the BHET molecules react with each other, eliminating ethylene glycol, which is removed to drive the polymerization reaction towards a high molecular weight polymer.[3]

The chemical pathway of this stage is identical regardless of whether the initial monomer was DET or DMT, as the intermediate BHET is the same. However, any residual catalyst from the transesterification step will influence the polycondensation kinetics. Catalysts used for the DMT process, such as zinc acetate (B1210297), are also effective for the subsequent polycondensation, often in conjunction with a second catalyst like antimony trioxide.[4][5] It is expected that similar catalytic systems would be employed for a DET-based process.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physical properties of the monomers and byproducts, and typical reaction conditions for PET synthesis.

Table 1: Physical Properties of Monomers and Byproducts

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (DET)C₁₂H₁₄O₄222.2443-44302
Dimethyl Terephthalate (DMT)C₁₀H₁₀O₄194.18140-142288
Ethylene Glycol (EG)C₂H₆O₂62.07-12.9197.3
EthanolC₂H₅OH46.07-114.178.4
MethanolCH₃OH32.04-97.664.7

Table 2: Comparative Overview of PET Production Parameters

ParameterThis compound (DET) RouteDimethyl Terephthalate (DMT) Route
Transesterification
Primary ReactantsDET, Ethylene GlycolDMT, Ethylene Glycol
ByproductEthanolMethanol[1]
Typical TemperatureInferred to be 160-220 °C150-200 °C[1]
CatalystZinc acetate, Manganese acetate (inferred)Zinc acetate, Manganese acetate[4]
Relative Reaction RateExpected to be slower than DMT due to steric hindranceBaseline
Polycondensation
Primary ReactantBis(2-hydroxyethyl) terephthalate (BHET)Bis(2-hydroxyethyl) terephthalate (BHET)[3]
ByproductEthylene GlycolEthylene Glycol[3]
Typical Temperature270-285 °C (inferred)270-280 °C[1]
CatalystAntimony trioxide, Titanium compounds (inferred)Antimony trioxide, Titanium compounds[4]
Final PET Polymer
Intrinsic ViscosityDependent on process conditionsTypically 0.55-0.85 dL/g[6]
Melting Point~250-260 °C (expected)~250-260 °C[7]

Experimental Protocols

Synthesis of this compound (DET)

A representative procedure for the synthesis of DET is the Fischer esterification of terephthalic acid with ethanol.

Materials:

  • Terephthalic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Potassium carbonate

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5.82 g of terephthalic acid, 150 mL of ethanol, and 2 mL of concentrated sulfuric acid.[8]

  • Heat the mixture to reflux at approximately 80 °C with continuous stirring. The reaction is monitored until the solid terephthalic acid completely dissolves, which may take an extended period (e.g., up to 4 days).[8]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Prepare a solution of 17 g of potassium carbonate in 300 mL of water and pour the reaction mixture into it to neutralize the sulfuric acid catalyst.[8]

  • Reduce the volume of the resulting solution by evaporation at 60 °C to induce precipitation of the product.

  • Cool the mixture, and collect the solid this compound by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry it thoroughly.[8]

PET Synthesis via the Dimethyl Terephthalate (DMT) Process

This protocol outlines the two-stage synthesis of PET from DMT and ethylene glycol.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

Stage 1: Transesterification

  • Charge a reaction vessel equipped with a stirrer, a distillation column, and a nitrogen inlet with DMT and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Add a catalytic amount of zinc acetate (e.g., 50-100 ppm based on DMT weight).

  • Heat the mixture under a nitrogen atmosphere to 150-200 °C to initiate the transesterification reaction.[1]

  • Continuously remove the methanol byproduct by distillation to drive the reaction to completion. The reaction is typically considered complete when about 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Add a catalytic amount of antimony trioxide (e.g., 200-300 ppm based on DMT weight) to the reaction mixture containing the newly formed BHET.

  • Gradually increase the temperature to 270-280 °C while simultaneously reducing the pressure to below 1 mmHg.[1]

  • The polycondensation reaction proceeds with the elimination of ethylene glycol, which is removed via the vacuum system.

  • The progress of the reaction is monitored by the increase in the viscosity of the molten polymer.

  • Once the desired viscosity is achieved, the reaction is stopped, and the molten PET is extruded, cooled, and pelletized.

Visualizations

PET_Production_Workflow cluster_DMT DMT Route cluster_DET DET Route DMT Dimethyl Terephthalate Transesterification_DMT Transesterification (150-200°C, Cat.) DMT->Transesterification_DMT EG1 Ethylene Glycol EG1->Transesterification_DMT Methanol Methanol (byproduct) Transesterification_DMT->Methanol removed BHET Bis(2-hydroxyethyl) terephthalate (BHET) Transesterification_DMT->BHET DET This compound Transesterification_DET Transesterification (160-220°C, Cat.) DET->Transesterification_DET EG2 Ethylene Glycol EG2->Transesterification_DET Ethanol Ethanol (byproduct) Transesterification_DET->Ethanol removed Transesterification_DET->BHET Polycondensation Polycondensation (270-280°C, Vacuum, Cat.) BHET->Polycondensation PET Polyethylene Terephthalate (PET) Polycondensation->PET EG_byproduct Ethylene Glycol (byproduct) Polycondensation->EG_byproduct removed Comparative_Analysis_Logic cluster_Monomers Monomer Properties cluster_Process Process Comparison cluster_Kinetics Kinetic & Thermodynamic Factors Start Comparative Analysis: DET vs. DMT for PET Production DMT_props DMT (Methyl Ester) Start->DMT_props DET_props DET (Ethyl Ester) Start->DET_props Transesterification Transesterification Stage DMT_props->Transesterification DET_props->Transesterification Polycondensation Polycondensation Stage Transesterification->Polycondensation Forms common intermediate (BHET) Steric_Hindrance Steric Hindrance (DET > DMT) Transesterification->Steric_Hindrance Byproduct_Removal Byproduct Removal (Methanol vs. Ethanol) Transesterification->Byproduct_Removal Conclusion Performance & Economic Implications Polycondensation->Conclusion Largely similar for both routes Steric_Hindrance->Conclusion Impacts reaction rate Byproduct_Removal->Conclusion Impacts process conditions

References

Validating Diethyl Terephthalate Purity: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for validating the purity of diethyl terephthalate (B1205515). The information presented is supported by experimental data to facilitate informed decisions in quality control and analytical method development.

Performance Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like diethyl terephthalate due to its high chromatographic resolution and the definitive identification provided by mass spectrometry.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with alternative detectors offer viable, and in some cases advantageous, alternatives. The following tables summarize the key performance indicators for these techniques in the context of phthalate (B1215562) analysis.

Table 1: Performance Characteristics of GC-MS for Phthalate Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.995[2]
Limit of Quantification (LOQ)54.1 to 76.3 ng/g[3]
Precision (RSD%)1.8 - 17.8%[3]
Recovery (%)91.8 - 122%[3]

Table 2: Performance Characteristics of HPLC for Phthalate Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.99[4]
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL[4]
Precision (RSD%)< 5%[4]
Recovery (%)95 - 105%[4]

Table 3: Comparison of Alternative GC Detectors

DetectorPrincipleSelectivitySensitivity
Flame Ionization Detector (FID)Measures ions produced during combustion of organic compounds in a hydrogen flame.Low (responds to most organic compounds)Good
Electron Capture Detector (ECD)Measures the decrease in detector current caused by electrophilic compounds.High (sensitive to halogenated compounds, nitrates, and conjugated carbonyls)Excellent for specific compounds

Common Impurities in this compound

The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation. Common impurities may include:

  • Isophthalic acid and Terephthalic acid: Unreacted starting materials or byproducts from the synthesis process.[5]

  • Maleic anhydride: An impurity that can be present in the raw materials.[5]

  • Monoethyl terephthalate: A product of incomplete esterification.

  • Other phthalate esters: Cross-contamination from other production lines or storage containers.

Experimental Protocols

GC-MS Method for Purity Determination of this compound

This protocol outlines a standard procedure for the analysis of this compound purity using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methylene (B1212753) chloride or ethyl acetate, to a final concentration of 1 mg/mL.[6]

  • If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[7]

  • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[7]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 210°C at a rate of 8°C/minute, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) mode for quantitative analysis of this compound and known impurities to enhance sensitivity.[8][9]

3. Data Analysis:

  • Purity Calculation: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurity Identification: Unknown impurity peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for GC-MS analysis and the logical flow of method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve extract Liquid-Liquid Extraction (optional) dissolve->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation integrate->calculate report Generate Report identify->report calculate->report

Caption: Experimental workflow for this compound purity analysis by GC-MS.

validation_logic cluster_params Validation Parameters cluster_criteria Acceptance Criteria cluster_decision Outcome specificity Specificity spec_crit Peak Purity & Resolution specificity->spec_crit linearity Linearity lin_crit R² > 0.99 linearity->lin_crit accuracy Accuracy acc_crit Recovery 80-120% accuracy->acc_crit precision Precision prec_crit RSD < 15% precision->prec_crit lod_loq LOD & LOQ lod_loq_crit Signal-to-Noise Ratio lod_loq->lod_loq_crit robustness Robustness rob_crit Consistent Results robustness->rob_crit valid Method Validated spec_crit->valid lin_crit->valid acc_crit->valid prec_crit->valid lod_loq_crit->valid rob_crit->valid

Caption: Logical flow for the validation of an analytical method for purity assessment.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the Analysis of Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the accurate quantification of substances is paramount for researchers, scientists, and professionals in drug development. Diethyl terephthalate (B1205515) (DEP), a widely used plasticizer, requires precise analytical methods for its detection and quantification in various matrices. This guide provides a detailed comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the analysis of diethyl terephthalate, supported by experimental data from various studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[1] It is a widely used method for the identification, quantification, and purification of individual components of a mixture.[2][3]

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a planar chromatographic technique used to separate non-volatile mixtures.[1][4] The separation is achieved by allowing a solvent (mobile phase) to move up a thin layer of adsorbent material (stationary phase) coated on a flat carrier such as a glass plate, plastic, or aluminum foil.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is based on established methods for the analysis of phthalates.[6][7][8]

  • Instrumentation: An HPLC system equipped with a UV detector is employed.

  • Column: A Newcrom A stationary phase column is a suitable choice for the separation of diethylphthalate.[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (MeCN) with a perchloric acid buffer is used.[6]

  • Detection: UV detection is performed at a wavelength of 275 nm.[9]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent like hexane.[10] Working standard solutions are prepared by diluting the stock solution to various concentrations to construct a calibration curve.

  • Analysis: An aliquot of the sample solution is injected into the HPLC system, and the chromatogram is recorded. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Thin-Layer Chromatography (TLC) Method for this compound

This protocol is derived from methods developed for the simultaneous determination of multiple phthalates.[9][10][11]

  • Plate: TLC silica (B1680970) gel plates are used as the stationary phase.

  • Mobile Phase (Developing Agent): A mixture of ethyl acetate, anhydrous ether, and isooctane (B107328) in a ratio of 1:4:15 (v/v/v) is used as the developing agent.[9]

  • Sample Application: The sample solution, dissolved in a volatile solvent like acetone, is spotted onto the TLC plate.[9]

  • Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent is allowed to ascend the plate by capillary action.

  • Detection: After development, the plate is dried, and the separated spots are visualized. Densitometric scanning is performed at a wavelength of 275 nm with a reference wavelength of 340 nm for quantification.[9]

  • Analysis: The Rf value (retention factor) is used for qualitative identification. Quantitative analysis is performed using the external standard method by comparing the spot intensity of the sample with that of known standards.[9]

Comparative Data

The following table summarizes the performance characteristics of HPLC and TLC methods for the analysis of this compound and other phthalates, based on data from various studies.

ParameterHPLC/UHPLC-MS/MSTLC/RP-TLC Densitometry
Linearity Range 0.05 - 10 µg/mL2.0 – 200 ng/band
Accuracy (% Recovery) 86 - 117%[12]78.58 - 111.04%[9], 97 - 103%[10]
Precision (%RSD) 0.6 - 12.2%[12]2.8 - 3.5%[9], 1.13 - 1.82%[10]
Limit of Detection (LOD) -2.4 ng[9], 0.072 ng/band[10]
Limit of Quantification (LOQ) 0.12 - 0.4 ng/mL[12]0.218 ng/band[10]

Method Cross-Validation Workflow

To ensure the interchangeability and reliability of analytical results between HPLC and TLC methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of these two techniques.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC Method method_dev->hplc_dev tlc_dev TLC Method method_dev->tlc_dev validation Individual Method Validation hplc_dev->validation tlc_dev->validation hplc_val Validate HPLC Method (Accuracy, Precision, Linearity, etc.) validation->hplc_val tlc_val Validate TLC Method (Accuracy, Precision, Linearity, etc.) validation->tlc_val cross_val Cross-Validation hplc_val->cross_val tlc_val->cross_val sample_analysis Analyze Same Set of Samples by Both Methods cross_val->sample_analysis data_comp Compare Results Statistically (e.g., t-test, F-test) sample_analysis->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance conclusion Methods are Interchangeable acceptance->conclusion Yes re_eval Re-evaluate/Optimize Methods acceptance->re_eval No re_eval->method_dev

Workflow for cross-validation of HPLC and TLC methods.

Conclusion

Both HPLC and TLC are viable methods for the analysis of this compound. HPLC generally offers higher resolution, automation, and precision for quantitative analysis.[2] On the other hand, TLC is a simpler, more cost-effective, and versatile technique suitable for rapid screening and qualitative analysis, with the potential for semi-quantitative or quantitative measurements when coupled with a densitometer.[13][14] The choice between the two methods will depend on the specific requirements of the analysis, such as the desired level of accuracy and precision, sample throughput, and available resources. A thorough cross-validation is recommended when results from both methods need to be considered equivalent.

References

A Comparative Guide to the Synthesis of Diethyl Terephthalate and Other Key Polyester Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of diethyl terephthalate (B1205515) (DET) against other crucial polyester (B1180765) monomers. The following sections detail the synthetic routes, experimental data, and process workflows for the production of these essential building blocks of polyesters. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key synthesis methods are provided.

Comparative Analysis of Monomer Synthesis

The production of polyesters relies on a variety of monomers, each with distinct synthetic pathways that influence the overall efficiency, cost, and environmental impact of the final polymer. This section benchmarks the synthesis of diethyl terephthalate against other common polyester monomers, including aromatic dicarboxylic acids, their esters, and essential diols.

Aromatic Dicarboxylic Acids and their Esters

Terephthalic acid (TPA) and its esters, such as dimethyl terephthalate (DMT) and this compound (DET), form the aromatic backbone of many widely used polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).

Table 1: Comparison of Synthesis Parameters for Aromatic Polyester Monomers

MonomerStarting Material(s)Catalyst(s)Temperature (°C)PressureYieldPurityKey AdvantagesKey Disadvantages
This compound (DET) Terephthaloyl chloride, Ethanol (B145695)-60-65Atmospheric86%[1]HighHigh reactivity of terephthaloyl chloride.[1]Terephthaloyl chloride is more expensive than TPA.
Terephthalic acid, EthanolSulfuric acid80Atmospheric~42%[2]HighDirect use of TPA.Long reaction time (days).[2]
Muconic acid, Ethanol, Ethylene (B1197577)Silicotungstic acid, Pd200High80.6%[3]HighBio-based route.[3]Multi-step process.[3]
Terephthalic Acid (TPA) p-Xylene, Acetic acid, AirCo/Mn salts, Bromide source175-22515-30 bar>95%>99.5%Well-established, high-yield industrial process (Amoco).Harsh reaction conditions, corrosive catalyst system.
Dimethyl Terephthalate (DMT) Terephthalic acid, Methanol (B129727)Zeolite β2001 MPa94.1% (selectivity)[4]HighCan utilize lower purity TPA.[5]Requires purification by distillation/crystallization.[5]
p-Xylene, Methanol, AirCo/Mn salts140-1704-8 bar~85%HighMulti-step process (Witten process).[6]More complex than direct esterification.[5]
Diols

Diols are the second key component in polyester synthesis, reacting with dicarboxylic acids or their esters to form the polymer chain. Ethylene glycol and 1,4-butanediol (B3395766) are among the most industrially significant diols.

Table 2: Comparison of Synthesis Parameters for Common Polyester Diols

MonomerStarting Material(s)Catalyst(s)Temperature (°C)PressureYieldPurityKey AdvantagesKey Disadvantages
Ethylene Glycol (EG) Ethylene oxide, WaterNone (thermal hydration) or Catalytic50-70 (mild) / ~200 (thermal)Atmospheric / High>90%[7]HighHigh-yield, continuous process.[7]By-production of di- and triethylene glycol.[7]
1,4-Butanediol (BDO) Acetylene (B1199291), FormaldehydeCopper acetylide80-170250-300 bar~90%>99.5%[8]Mature and high-yield technology (Reppe process).[9]Requires handling of explosive acetylene.
Maleic anhydrideCu-containing catalyst150-2502-8 MPaHighHighAvoids the use of acetylene (Davy process).Multi-step process involving esterification and hydrogenation.[9]
Succinic acid (bio-based)---85-95% (overall)[10]HighUtilizes renewable feedstocks.[10]Dependent on the efficiency of fermentation.
1,4-Cyclohexanedimethanol (CHDM) Dimethyl terephthalateCopper chromiteHighHighGood yieldsHigh (cis/trans mixture)Produces polyesters with enhanced properties.More expensive than commodity diols.
Waste PET monomer (BHET)Pd/C and Cu-based catalysts--78%[11]HighValorization of plastic waste.[11]Requires efficient PET glycolysis.
Other Notable Polyester Monomers

A growing interest in bio-based and high-performance polyesters has led to the development and use of other monomers.

Table 3: Comparison of Synthesis Parameters for Other Polyester Monomers

MonomerStarting Material(s)Synthesis MethodYieldPurityKey Features
Succinic Acid (bio-based) Glucose/BiomassMicrobial fermentation (e.g., A. succinogenes, E. coli)73.1%99.8%[12]Renewable feedstock, platform chemical.
Adipic Acid Cyclohexane, Nitric acidTwo-step oxidation94-96%[13]HighKey monomer for Nylon 6,6 and some polyesters.
Sebacic Acid Castor oilAlkali fusion68.8-85%[14][15]HighBio-based, derived from a non-food crop.
1,4-Cyclohexanedicarboxylic Acid (CHDA) Terephthalic acidCatalytic hydrogenationHighHighImparts high thermal stability and weatherability to polyesters.

Experimental Protocols

This section provides detailed laboratory-scale procedures for the synthesis of key polyester monomers.

Synthesis of this compound from Terephthaloyl Chloride

Materials:

  • Terephthaloyl chloride (0.20 mole, 40.6 g)

  • Ethanol (0.40 mole, 18.4 g)

  • Toluene (B28343) (100 ml)

  • 10% Sodium bicarbonate solution

  • Distilled water

  • Magnesium sulfate

Procedure:

  • In a 250 ml three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube, dissolve terephthaloyl chloride in toluene.[1]

  • Add ethanol dropwise to the solution.[1]

  • Heat the reaction mixture to 60-65°C for two hours. Monitor the reaction by IR spectroscopy for the disappearance of the acid chloride peak.[1]

  • After cooling, wash the solution three times with 10% sodium bicarbonate solution and then three times with distilled water.[1]

  • Dry the organic layer over magnesium sulfate.[1]

  • Remove the toluene by distillation. The residue, this compound, will crystallize upon standing.[1]

Synthesis of Dimethyl Terephthalate by Esterification of Terephthalic Acid

Materials:

  • Terephthalic acid (PTA)

  • Methanol

  • β-zeolite catalyst

Procedure:

  • In a high-pressure reactor, combine PTA and methanol in a mass-to-volume ratio of 1:30 (g/mL).[4]

  • Add the β-zeolite catalyst at a PTA-to-catalyst mass ratio of 8:1.[4]

  • Pressurize the reactor with nitrogen to 1 MPa.[4]

  • Heat the mixture to 200°C and maintain for 8 hours with stirring.[4]

  • After the reaction, cool the reactor and filter to separate the catalyst.

  • The dimethyl terephthalate can be purified from the methanol solution by distillation and/or crystallization.

Synthesis of Ethylene Glycol by Hydration of Ethylene Oxide

Materials:

  • Ethylene oxide

  • Deionized water

Procedure:

  • In a continuous reactor system, feed ethylene oxide and a large excess of water.

  • For thermal hydration, heat the mixture to approximately 200°C under pressure.[16] For milder, catalytic processes, maintain the temperature around 50-70°C.[7]

  • The reaction mixture exiting the reactor will contain ethylene glycol, diethylene glycol, triethylene glycol, and excess water.[7]

  • Separate the excess water by multi-stage evaporation.[16]

  • Purify the ethylene glycol from the higher glycols by vacuum distillation.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of various polyester monomers from common feedstocks.

Polyester_Monomer_Synthesis cluster_feedstocks Feedstocks cluster_intermediates Intermediates cluster_monomers Polyester Monomers p_xylene p-Xylene TPA Terephthalic Acid (TPA) p_xylene->TPA Oxidation (Amoco) ethylene Ethylene ethylene_oxide Ethylene Oxide (EO) ethylene->ethylene_oxide Oxidation acetylene Acetylene BDO 1,4-Butanediol (BDO) acetylene->BDO Reppe Process formaldehyde Formaldehyde formaldehyde->BDO maleic_anhydride Maleic Anhydride maleic_anhydride->BDO Davy Process biomass Biomass muconic_acid Muconic Acid biomass->muconic_acid Fermentation succinic_acid Succinic Acid biomass->succinic_acid Fermentation castor_oil Castor Oil Sebacic_Acid Sebacic Acid castor_oil->Sebacic_Acid Alkali Fusion DET This compound (DET) TPA->DET Esterification DMT Dimethyl Terephthalate (DMT) TPA->DMT Esterification CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) TPA->CHDA Hydrogenation EG Ethylene Glycol (EG) ethylene_oxide->EG Hydration muconic_acid->DET Esterification, Diels-Alder CHDM 1,4-Cyclohexanedimethanol (CHDM) DMT->CHDM Hydrogenation Adipic_Acid Adipic Acid

Caption: Synthetic pathways from feedstocks to polyester monomers.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a polyester monomer, using this compound as an example.

Experimental_Workflow reactants Reactants (Terephthaloyl Chloride, Ethanol, Toluene) reaction Reaction (60-65°C, 2 hours) reactants->reaction workup Aqueous Workup (Wash with NaHCO3 and Water) reaction->workup drying Drying (Magnesium Sulfate) workup->drying purification Purification (Distillation of Toluene) drying->purification product Final Product (this compound Crystals) purification->product

Caption: Experimental workflow for this compound synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of diethyl terephthalate (B1205515), ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial. Isolate the spill area and ensure adequate ventilation. Personnel involved in the cleanup must wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[1][2]

For containment, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][2] Once the spill is absorbed, collect the material and place it into a suitable, closed container for disposal.[1][2] It is imperative to handle diethyl terephthalate in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1]

Disposal Plan and Procedures

The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant.[3] Always dispose of the contents and the container in accordance with local, regional, national, and international regulations.[4] Do not allow the substance to enter drains or the environment.[5]

Key Disposal Steps:

  • Containment: Ensure the waste is stored in a suitable, closed container.[1][2]

  • Labeling: Clearly label the container with the contents.

  • Consult Regulations: Refer to local and institutional guidelines for chemical waste disposal.

  • Professional Disposal: Arrange for collection by a licensed waste disposal company.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Melting Point42 - 45 °C / 107.6 - 113 °F[1]
Boiling Point302 °C / 575.6 °F[1]
Flash Point117 °C / 242.6 °F[1]
Vapor Pressure0.1 mbar @ 20 °C[1]
Specific Gravity1.110[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated spill Spill or Residue start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Clothing) spill->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into Suitable, Closed Container contain->collect label Label Container Clearly collect->label regulations Consult Local/Institutional Disposal Regulations label->regulations disposal Arrange for Professional Waste Disposal regulations->disposal end End: Proper Disposal disposal->end

This compound Disposal Workflow

Environmental Hazards

Some sources classify this compound as harmful to aquatic life, with long-lasting effects.[3] Therefore, it is crucial to prevent its release into the environment.[3] Proper disposal through approved waste management channels mitigates these risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl terephthalate
Reactant of Route 2
Reactant of Route 2
Diethyl terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.